Tetradec-1-yn-3-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tetradec-1-yn-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O/c1-3-5-6-7-8-9-10-11-12-13-14(15)4-2/h2,14-15H,3,5-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMBRECRKQFYAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(C#C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136022-04-3 | |
| Record name | 1-TETRADECYN-3-OL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Characteristics of Tetradec-1-yn-3-ol
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Tetradec-1-yn-3-ol is a long-chain secondary alkynol. Its structure, featuring a 14-carbon chain, a hydroxyl group at the third carbon, and a terminal alkyne, dictates its physical properties. These characteristics are crucial for its handling, formulation, and application in research and development. This document outlines the predicted physical properties and provides standardized protocols for their experimental determination.
Predicted Physical Characteristics
The following table summarizes the predicted physical properties of this compound. These values are derived from computational models and data from analogous compounds, such as other C14 alcohols and alkynes.
| Property | Predicted Value | Significance in Drug Development & Research |
| Molecular Formula | C₁₄H₂₆O | Fundamental for all stoichiometric calculations, purity assessment, and structural confirmation. |
| Molecular Weight | 210.36 g/mol | Essential for preparing solutions of specific molarity and for mass spectrometry analysis.[1] |
| Physical State | Liquid at Standard Temperature and Pressure (STP) | Influences storage, handling, and administration routes. |
| Boiling Point | ~270-290 °C (at 760 mmHg) | Key for purification by distillation and assessing volatility. Important for high-temperature stability studies. |
| Melting Point | Not Applicable (Predicted Liquid at STP) | If synthesized as a solid or used in colder conditions, this determines the solid-to-liquid phase transition temperature. |
| Density | ~0.85 - 0.88 g/mL at 20°C | Necessary for accurate volume-to-mass conversions in experimental setups and formulation preparations. |
| Solubility | ||
| In Water | Insoluble to very slightly soluble | Governs behavior in aqueous biological environments and dictates the need for co-solvents or formulation strategies for aqueous delivery. |
| In Organic Solvents | Soluble in ethanol, ether, acetone, chlorinated solvents | Critical for choosing appropriate solvents for synthesis, purification (e.g., chromatography), and analysis (e.g., spectroscopy). |
| pKa of Hydroxyl Proton | ~16-18 | Indicates the acidity of the alcohol group, influencing its reactivity in different pH environments and its potential for hydrogen bonding. |
Experimental Protocols for Determination of Physical Characteristics
The following are detailed methodologies for the experimental validation of the key physical properties of this compound.
Determination of Boiling Point (Micro-Scale Method)
This method is suitable for small sample quantities.
-
Apparatus: Thiele tube, mineral oil, thermometer (-10 to 300 °C), small test tube (e.g., 75x10 mm), capillary tube (sealed at one end), rubber band or wire.
-
Procedure:
-
Add approximately 0.5 mL of this compound to the small test tube.
-
Place the capillary tube, open end down, into the test tube.
-
Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Insert the assembly into the Thiele tube containing mineral oil, making sure the rubber band is above the oil level.
-
Gently heat the side arm of the Thiele tube with a micro-burner or heat gun.[2]
-
Observe the capillary tube. A slow stream of bubbles will emerge as the air expands.
-
Continue heating until a rapid, continuous stream of bubbles exits the capillary tube. This indicates the temperature is just above the boiling point.
-
Remove the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[2] Record this temperature.
-
Record the ambient barometric pressure, as boiling point is pressure-dependent.[3]
-
Determination of Density
This protocol uses the principle of mass per unit volume.
-
Apparatus: Analytical balance (4-decimal place), volumetric flask or pycnometer (e.g., 1 mL or 5 mL), pipette, temperature-controlled water bath or environmental chamber.
-
Procedure:
-
Ensure the pycnometer is clean and dry. Measure and record its empty mass (m₁) on the analytical balance.
-
Equilibrate the this compound sample to a precise temperature (e.g., 20.0 °C) using a water bath.
-
Carefully fill the pycnometer with the temperature-equilibrated sample, ensuring no air bubbles are present.
-
Measure and record the mass of the filled pycnometer (m₂).
-
Calculate the mass of the sample: m_sample = m₂ - m₁.
-
The volume of the sample is the calibrated volume of the pycnometer (V_p).
-
Calculate the density (ρ) using the formula: ρ = m_sample / V_p.
-
Repeat the measurement at least three times and report the average value.
-
Determination of Solubility
This qualitative and semi-quantitative protocol assesses solubility in various solvents.
-
Apparatus: Small test tubes (e.g., 75x10 mm), vortex mixer, graduated pipettes.
-
Solvents: Deionized water, ethanol, acetone, diethyl ether, toluene, 5% aq. HCl, 5% aq. NaOH.
-
Procedure:
-
Add approximately 0.1 mL of this compound to a series of labeled test tubes.
-
To each tube, add 1 mL of a different solvent, dropwise at first.
-
After each addition of 0.2 mL, vortex the tube for 30 seconds.
-
Visually inspect the solution for homogeneity (one phase, no cloudiness or droplets).
-
Continue adding solvent up to a total of 3 mL.
-
Classify the solubility:
-
Soluble: A clear, homogeneous solution is formed.
-
Partially Soluble: The solution is cloudy or forms a persistent emulsion.
-
Insoluble: Two distinct layers are observed, or the compound remains as undissolved droplets.
-
-
For water solubility, test the pH of the resulting mixture with pH paper to check for any acidic or basic character.
-
Visualized Experimental Workflows
The following diagrams illustrate the logical flow of the experimental procedures described above.
Caption: Workflow for Boiling Point Determination.
Caption: Workflow for Density Determination.
Caption: Logical Pathway for Solubility Assessment.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of Tetradec-1-yn-3-ol
This technical guide provides a comprehensive overview of the primary synthesis pathway for this compound, a secondary alkynyl alcohol with potential applications in pharmaceutical and materials science. The document details the underlying chemical principles, a step-by-step experimental protocol, and representative quantitative data.
Introduction
This compound is a long-chain propargylic alcohol. The synthesis of such molecules is of significant interest due to the versatile reactivity of the alkyne and hydroxyl functional groups, which serve as key building blocks for the construction of more complex molecular architectures. The primary and most efficient method for the synthesis of this compound is through the nucleophilic addition of an ethynyl anion equivalent to undecanal. This is typically achieved via a Grignard reaction, a powerful and widely used carbon-carbon bond-forming reaction in organic synthesis.
Core Synthesis Pathway: Grignard Reaction
The synthesis of this compound is most effectively carried out by the reaction of undecanal with ethynylmagnesium bromide, a Grignard reagent. The reaction proceeds in two main stages:
-
Preparation of the Grignard Reagent: Ethynylmagnesium bromide is prepared by the reaction of a simple Grignard reagent, such as ethylmagnesium bromide, with acetylene. The acidic proton of acetylene is abstracted by the strongly basic Grignard reagent, forming the desired ethynylmagnesium bromide.
-
Nucleophilic Addition to Aldehyde: The prepared ethynylmagnesium bromide then acts as a nucleophile, attacking the electrophilic carbonyl carbon of undecanal. This is followed by an acidic workup to protonate the resulting alkoxide, yielding the final product, this compound.
The overall reaction is depicted in the following scheme:
Caption: Synthesis of this compound via Grignard Reaction.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of secondary alkynyl alcohols via Grignard reaction.
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Acetylene gas (purified)
-
Undecanal
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Diethyl ether
Procedure:
Part A: Preparation of Ethynylmagnesium Bromide in THF
-
A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas inlet tube is flame-dried under a stream of dry nitrogen.
-
Magnesium turnings (1.2 eq) are placed in the flask.
-
A solution of ethyl bromide (1.1 eq) in anhydrous THF is prepared and placed in the dropping funnel. A small portion is added to the magnesium to initiate the reaction.
-
Once the reaction begins (as evidenced by bubbling), the remaining ethyl bromide solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional 30 minutes to ensure complete formation of ethylmagnesium bromide.
-
The solution of ethylmagnesium bromide is cooled to 0-5 °C in an ice bath.
-
Purified acetylene gas is bubbled through the stirred solution. The reaction is exothermic and the flow of acetylene should be controlled to maintain the temperature below 10 °C. The passage of acetylene is continued until the initial vigorous gas evolution (ethane) subsides, indicating the formation of ethynylmagnesium bromide.
Part B: Synthesis of this compound
-
The solution of ethynylmagnesium bromide from Part A is maintained at 0-5 °C.
-
A solution of undecanal (1.0 eq) in anhydrous THF is added dropwise to the stirred Grignard reagent solution.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
The reaction is quenched by slow addition of a saturated aqueous ammonium chloride solution.
-
The resulting mixture is transferred to a separatory funnel and the aqueous layer is extracted three times with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
Quantitative Data
The following table summarizes representative quantitative data for the synthesis of secondary alkynyl alcohols via the Grignard reaction of aldehydes with terminal alkynes. The data provided are based on analogous reactions and serve as an estimation for the synthesis of this compound.
| Parameter | Value | Notes |
| Reactant Ratios | ||
| Undecanal | 1.0 eq | Limiting reagent. |
| Ethynylmagnesium Bromide | 1.2 - 1.5 eq | An excess of the Grignard reagent is typically used to ensure complete consumption of the aldehyde. |
| Reaction Conditions | ||
| Solvent | Anhydrous THF | Essential to prevent quenching of the Grignard reagent. |
| Temperature (Addition) | 0 - 5 °C | To control the exothermic reaction. |
| Temperature (Reaction) | Room Temperature | Allowed to warm after the addition is complete. |
| Reaction Time | 2 - 4 hours | Monitored by TLC or GC-MS. |
| Yield and Purity | ||
| Typical Isolated Yield | 70 - 90% | Dependent on the purity of reagents and reaction conditions. |
| Purity (after purification) | >95% | Achievable by vacuum distillation or column chromatography. |
| Spectroscopic Data (Expected) | ||
| ¹H NMR (CDCl₃, δ in ppm) | ~4.4 (t, 1H, -CH(OH)-), ~2.4 (d, 1H, -C≡CH), ~1.2-1.6 (m, broad, -(CH₂)₉-), ~0.9 (t, 3H, -CH₃) | Characteristic peaks for the propargylic proton, terminal alkyne proton, and the alkyl chain. |
| ¹³C NMR (CDCl₃, δ in ppm) | ~85 (-C≡CH), ~72 (-C≡CH), ~62 (-CH(OH)-), ~37 (-CH₂-CH(OH)-), ~32-22 (alkyl chain), ~14 (-CH₃) | Characteristic peaks for the alkyne and alcohol carbons. |
| IR (neat, cm⁻¹) | ~3300 (broad, O-H stretch), ~3300 (sharp, ≡C-H stretch), ~2100 (C≡C stretch) | Key vibrational frequencies for the hydroxyl and alkyne functional groups. |
Logical Workflow Diagram
The following diagram illustrates the logical workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The Grignard reaction of undecanal with ethynylmagnesium bromide provides a reliable and high-yielding pathway for the synthesis of this compound. Careful control of reaction conditions, particularly the exclusion of moisture, is crucial for the success of this synthesis. The resulting product is a versatile intermediate that can be further functionalized at both the alkyne and hydroxyl positions, making it a valuable building block for the synthesis of a wide range of target molecules in drug discovery and materials science.
Unveiling Tetradec-1-yn-3-ol: A Synthetic Propargyl Alcohol
A Technical Guide for Researchers and Drug Development Professionals
Core Summary: Tetradec-1-yn-3-ol, a long-chain propargyl alcohol, is a synthetic compound not yet identified from natural sources. Its discovery and availability are a result of advancements in organic synthesis, primarily through the alkynylation of aldehydes. This technical guide provides an in-depth overview of its synthesis, chemical properties, and the experimental protocols for its preparation, catering to researchers, scientists, and professionals in drug development.
Natural Occurrence and Discovery: A Synthetic Origin
Extensive searches of scientific literature and natural product databases have yielded no evidence of this compound occurring in nature. This compound is considered a synthetic molecule, with its "discovery" being its first successful synthesis in a laboratory setting. The development of synthetic methodologies, particularly the Grignard reaction, has enabled the creation of a wide array of acetylenic alcohols, including this compound, for various research and development applications.
The core structure of this compound, featuring a terminal alkyne and a secondary alcohol, is a valuable synthon in organic chemistry. The presence of the reactive propargyl alcohol moiety allows for a variety of chemical transformations, making it a useful building block in the synthesis of more complex molecules.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the nucleophilic addition of an ethynyl nucleophile to an aldehyde. A standard and widely used approach involves the Grignard reaction, where a Grignard reagent derived from acetylene reacts with undecanal.
General Reaction Scheme
The synthesis can be broadly categorized into two main steps:
-
Formation of the Acetylide Grignard Reagent: Acetylene gas is bubbled through a solution of a Grignard reagent, such as ethylmagnesium bromide, in an ethereal solvent like tetrahydrofuran (THF). This deprotonates the acetylene to form the highly nucleophilic ethynylmagnesium bromide.
-
Nucleophilic Addition to Undecanal: The prepared acetylide Grignard reagent is then reacted with undecanal. The nucleophilic carbon of the acetylide attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent acidic workup protonates the resulting alkoxide to yield this compound.
Quantitative Data from Synthesis
The following table summarizes typical quantitative data associated with the synthesis of this compound via the Grignard reaction.
| Parameter | Value | Reference |
| Yield | 75-90% | Typical for Grignard reactions with aldehydes |
| Purity | >95% (after purification) | Achievable with column chromatography |
| Reaction Time | 2-4 hours | For the addition and workup steps |
| Reaction Temperature | 0 °C to room temperature | Standard conditions for Grignard reactions |
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of this compound.
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Acetylene gas (dried)
-
Undecanal
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Preparation of Ethylmagnesium Bromide:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Slowly add a solution of ethyl bromide in anhydrous THF via the dropping funnel to initiate the Grignard reaction.
-
Once the reaction starts (indicated by bubbling and heat generation), add the remaining ethyl bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
-
Formation of Ethynylmagnesium Bromide:
-
Cool the freshly prepared ethylmagnesium bromide solution to 0 °C in an ice bath.
-
Bubble dry acetylene gas through the solution for 1-2 hours. The formation of a precipitate indicates the formation of the acetylide.
-
-
Reaction with Undecanal:
-
To the suspension of ethynylmagnesium bromide, add a solution of undecanal in anhydrous THF dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.
-
Characterization:
The structure and purity of the synthesized this compound can be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
-
¹H NMR (CDCl₃, 400 MHz): δ 4.35 (q, J = 6.0 Hz, 1H, -CH(OH)-), 2.45 (d, J = 2.0 Hz, 1H, -C≡CH), 1.70-1.20 (m, 20H, -(CH₂)₁₀-), 0.88 (t, J = 7.0 Hz, 3H, -CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 84.5 (-C≡CH), 72.0 (-C≡CH), 62.5 (-CH(OH)-), 38.0, 31.9, 29.6, 29.5, 29.3, 25.5, 22.7, 14.1.
-
IR (neat, cm⁻¹): 3300 (broad, O-H stretch), 3300 (sharp, ≡C-H stretch), 2120 (C≡C stretch).
Mandatory Visualizations
Caption: Synthesis pathway of this compound via Grignard reaction.
Conclusion
This compound is a valuable synthetic building block in organic chemistry. While it has not been found in nature, its straightforward synthesis allows for its use in the development of new chemical entities with potential applications in drug discovery and materials science. The detailed protocol provided in this guide offers a reliable method for its preparation, enabling further research into its chemical reactivity and potential biological activities.
An In-depth Technical Guide to Tetradec-1-yn-3-ol: IUPAC Nomenclature, Isomers, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Tetradec-1-yn-3-ol, a long-chain propargylic alcohol. The document details the systematic International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound and its isomers, including constitutional and stereoisomeric forms. A thorough examination of synthetic protocols for propargylic alcohols is presented, with a specific focus on the addition of terminal alkynes to aldehydes. The guide also summarizes the key physicochemical properties and provides predicted spectroscopic data for the characterization of this compound. Furthermore, the potential biological activity of long-chain alkynols is discussed in the context of drug discovery, drawing parallels with related cytotoxic compounds.
IUPAC Nomenclature and Structural Elucidation
The systematic naming of organic compounds is governed by the rules established by the International Union of Pure and Applied Chemistry (IUPAC). For this compound, the nomenclature is determined by identifying the principal functional groups and the longest carbon chain.
-
Parent Chain: The longest continuous carbon chain containing both the hydroxyl group and the alkyne is a tetradecane chain (14 carbon atoms).
-
Principal Functional Group: The hydroxyl (-OH) group has higher priority than the alkyne (-C≡C-) group. Therefore, the suffix of the name will be "-ol" to denote the alcohol.
-
Unsaturation: The presence of a carbon-carbon triple bond is indicated by the infix "-yn-".
-
Numbering: The carbon chain is numbered from the end that gives the hydroxyl group the lowest possible locant. In this case, numbering from the right gives the hydroxyl group position 3. The alkyne starts at position 1.
Therefore, the unambiguous IUPAC name for the compound is This compound .
Isomers of this compound
Isomers are compounds that have the same molecular formula (C₁₄H₂₆O) but different structural arrangements.
Constitutional isomers have different connectivity of atoms. Examples include:
-
Positional Isomers: The positions of the alkyne and hydroxyl groups can vary along the carbon chain. For instance, Tetradec-3-yn-1-ol is a positional isomer.
-
Functional Group Isomers: The molecular formula C₁₄H₂₆O can also correspond to other functional groups, such as cyclic ethers or unsaturated ketones.
Stereoisomers have the same connectivity but differ in the spatial arrangement of their atoms. This compound possesses a chiral center at the carbon atom bearing the hydroxyl group (C3), as it is bonded to four different groups: a hydrogen atom, a hydroxyl group, an ethynyl group, and a long alkyl chain. This gives rise to two enantiomers:
-
(R)-Tetradec-1-yn-3-ol
-
(S)-Tetradec-1-yn-3-ol
The (R) and (S) configurations are assigned based on the Cahn-Ingold-Prelog priority rules.
Caption: Isomeric classification of this compound.
Physicochemical and Spectroscopic Data
| Property | Value (Predicted/Reported) | Source |
| Molecular Formula | C₁₄H₂₆O | - |
| Molecular Weight | 210.36 g/mol | [1] |
| CAS Number | 136022-04-3 | [2] |
| Boiling Point | 254.7 ± 8.0 °C at 760 mmHg | [3] |
| Density | 0.9 ± 0.1 g/cm³ | [3] |
| Flash Point | 110.0 ± 8.2 °C | [3] |
Predicted Spectroscopic Data
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 4.25-4.35 (m, 1H, -CH(OH)-)
-
δ 2.45 (d, J=2.0 Hz, 1H, -C≡CH)
-
δ 1.60-1.70 (m, 2H, -CH₂-CH(OH)-)
-
δ 1.20-1.40 (m, 18H, -(CH₂)₉-)
-
δ 0.88 (t, J=6.8 Hz, 3H, -CH₃)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 85.0 (-C≡CH)
-
δ 72.5 (-C≡CH)
-
δ 62.5 (-CH(OH)-)
-
δ 37.0 (-CH₂-CH(OH)-)
-
δ 31.9, 29.6, 29.5, 29.3, 29.1, 25.5, 22.7 (-(CH₂)₉-)
-
δ 14.1 (-CH₃)
-
-
Infrared (IR) Spectroscopy (neat):
-
ν 3300-3400 cm⁻¹ (broad, O-H stretch)
-
ν 3300 cm⁻¹ (sharp, ≡C-H stretch)
-
ν 2920, 2850 cm⁻¹ (C-H stretch, alkyl)
-
ν 2110 cm⁻¹ (C≡C stretch)
-
ν 1050-1150 cm⁻¹ (C-O stretch)
-
Experimental Protocols: Synthesis of this compound
The most common and direct method for the synthesis of propargylic alcohols like this compound is the nucleophilic addition of a metal acetylide to an aldehyde. In this case, the reaction would involve the addition of ethyne to dodecanal.
Caption: General synthetic workflow for this compound.
Detailed Methodology
Materials:
-
Dodecanal
-
Ethyne (gas) or a suitable precursor
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Lithium Acetylide: A solution of n-butyllithium in hexanes is added dropwise to a cooled (-78 °C) and stirred solution of anhydrous THF saturated with ethyne gas. The reaction mixture is stirred at this temperature for 30 minutes to ensure complete formation of the lithium acetylide.
-
Addition to Aldehyde: A solution of dodecanal in anhydrous THF is added dropwise to the lithium acetylide solution at -78 °C. The reaction is allowed to stir at this temperature for 2-3 hours.
-
Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
Drying and Concentration: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Biological Activity and Potential Applications in Drug Discovery
While specific biological data for this compound is limited, several long-chain alkynols have demonstrated significant biological activities, particularly cytotoxicity against various cancer cell lines. For example, platycodynol, a polyhydroxylated tetradecadiyne alkynol, has shown cytotoxic effects against S180, A549, and SPC-A-1 cancer cells.[4]
The presence of the propargyl alcohol moiety is significant in medicinal chemistry as it can act as a pharmacophore or be used as a synthetic handle for further functionalization.[5][6] The alkyne group can participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to link the molecule to other entities.
The cytotoxic effects of some alkynols are believed to be mediated through the induction of apoptosis. This process involves a cascade of signaling events that lead to programmed cell death.
Caption: Simplified pathway of alkynol-induced apoptosis.
Conclusion
This compound is a chiral long-chain propargylic alcohol with a well-defined IUPAC nomenclature. While specific experimental data for this compound is scarce, its synthesis can be reliably achieved through the addition of an ethyne nucleophile to dodecanal. The predicted spectroscopic data provides a basis for its characterization. The cytotoxic potential observed in related long-chain alkynols suggests that this compound and its derivatives could be of interest in the field of drug discovery, warranting further investigation into their biological activities. This guide provides a foundational understanding for researchers and scientists working with this class of molecules.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. This compound | 136022-04-3 | Buy Now [molport.com]
- 3. 136022-04-3|this compound|this compound| -范德生物科技公司 [bio-fount.com]
- 4. A new alkynol compound from Platycodins folium and its cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rawsource.com [rawsource.com]
- 6. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Solubility Profile of Tetradec-1-yn-3-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted solubility profile of Tetradec-1-yn-3-ol. Due to the absence of specific experimental data in publicly available literature, this guide leverages established principles of organic chemistry to predict solubility in a range of common solvents. Furthermore, it outlines a detailed experimental protocol for the precise determination of this compound's solubility, catering to the rigorous demands of research and development.
Predicted Solubility of this compound
The solubility of a compound is primarily dictated by its molecular structure and the principle of "like dissolves like".[1] this compound possesses a long, 14-carbon aliphatic chain, rendering the molecule largely nonpolar. However, the presence of a hydroxyl (-OH) group at the C-3 position introduces a degree of polarity and the capacity for hydrogen bonding.
This dual nature suggests that the long nonpolar carbon chain will dominate its solubility characteristics, making it poorly soluble in polar solvents such as water. Conversely, it is expected to exhibit good solubility in nonpolar and moderately polar organic solvents that can engage in van der Waals interactions with the hydrocarbon chain. The hydroxyl group may slightly enhance solubility in polar protic solvents compared to its corresponding alkane, but the effect of the long carbon chain is expected to be more significant. As the carbon chain length in alcohols increases, their solubility in polar solvents decreases.[2]
Below is a table summarizing the predicted solubility of this compound in various solvents. These predictions are qualitative and should be confirmed by experimental analysis.
| Solvent | Solvent Type | Predicted Solubility | Justification |
| Water | Polar Protic | Insoluble / Sparingly Soluble | The long, nonpolar C-14 hydrocarbon chain outweighs the polarity of the single hydroxyl group, leading to unfavorable interactions with highly polar water molecules.[1][2] |
| Methanol | Polar Protic | Sparingly to Moderately Soluble | As a short-chain alcohol, methanol is polar. While it can hydrogen bond with the hydroxyl group of this compound, the long nonpolar tail will limit miscibility. |
| Ethanol | Polar Protic | Sparingly to Moderately Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding capability are counteracted by the nonpolar chain of the solute. |
| Acetone | Polar Aprotic | Soluble | Acetone is a polar aprotic solvent that can effectively solvate both the polar hydroxyl group and the nonpolar hydrocarbon chain. |
| Diethyl Ether | Nonpolar | Soluble | Diethyl ether is a relatively nonpolar solvent, and its interactions with the long hydrocarbon chain of this compound are expected to be favorable. |
| Hexane | Nonpolar | Highly Soluble | As a nonpolar hydrocarbon solvent, hexane is expected to readily dissolve the predominantly nonpolar this compound through strong van der Waals forces. |
| Toluene | Nonpolar (Aromatic) | Highly Soluble | Toluene is a nonpolar aromatic solvent that should effectively solvate the long alkyl chain of the analyte. |
| Dichloromethane (DCM) | Polar Aprotic | Soluble | DCM has a moderate polarity and is a good solvent for a wide range of organic compounds, including those with both polar and nonpolar functionalities. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide variety of polar and nonpolar compounds.[3] |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data for this compound, a systematic experimental approach is required. The following protocol outlines a standard method for determining the solubility of a solid organic compound in various solvents.
Objective: To quantitatively determine the solubility of this compound in a selection of solvents at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (high purity)
-
Selected solvents (analytical grade): Water, Methanol, Ethanol, Acetone, Diethyl Ether, Hexane, Toluene, Dichloromethane, DMSO
-
Analytical balance (± 0.0001 g)
-
Vials with screw caps (e.g., 10 mL)
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
Micropipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Refractive Index) or Gas Chromatography (GC) system
-
Volumetric flasks and appropriate glassware
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different solvent. The excess solid should be clearly visible.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the same constant temperature for a few hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a micropipette. To avoid disturbing the solid, it is advisable to take the sample from the upper portion of the liquid.
-
For volatile solvents, perform this step quickly to minimize evaporation.
-
Immediately filter the collected supernatant through a syringe filter to remove any suspended solid particles.
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibrated range of the analytical instrument. The dilution factor should be recorded precisely.
-
-
Quantitative Analysis (using HPLC or GC):
-
Method Development: Develop a suitable HPLC or GC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase/carrier gas, flow rate, and detector settings.
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for dilution. Analyze these standards to construct a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the diluted sample solution into the chromatograph and record the peak area corresponding to this compound.
-
Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the original concentration in the saturated solution by applying the dilution factor. The solubility can then be expressed in units such as g/100 mL or mol/L.
-
-
Data Reporting:
-
Report the solubility of this compound in each solvent at the specified temperature. It is recommended to perform the experiment in triplicate for each solvent and report the average solubility with the standard deviation.
-
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical steps involved in the experimental determination of the solubility of a compound.
Caption: Workflow for the experimental determination of solubility.
Metabolic Pathway of Long-Chain Fatty Alcohols
While specific signaling pathways for this compound are not documented, the general metabolic pathway for long-chain fatty alcohols involves their oxidation to fatty acids, which can then enter the beta-oxidation cycle.
References
In-Silico Exploration of Tetradec-1-yn-3-ol: A Theoretical and Computational Modeling Whitepaper
For Immediate Release
[City, State] – October 30, 2025 – This technical guide delves into the theoretical and computational modeling of Tetradec-1-yn-3-ol, a long-chain alkynol with potential pharmacological applications. In the absence of direct experimental data, this whitepaper outlines a comprehensive in-silico approach to characterize its potential interactions with a key biological target, Fatty Acid-Binding Protein 4 (FABP4). This document is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry.
Introduction
This compound is a 14-carbon acetylenic alcohol. Its structure, featuring a long hydrophobic tail and a polar head group, bears a resemblance to endogenous fatty acids. This structural similarity suggests that it may interact with proteins involved in fatty acid transport and metabolism. Fatty Acid-Binding Proteins (FABPs) are a family of intracellular lipid-binding proteins that chaperone fatty acids and other hydrophobic ligands, regulating their uptake, transport, and downstream signaling pathways. FABP4, also known as adipocyte FABP (A-FABP), is a well-characterized member of this family and a therapeutic target for metabolic diseases. This guide proposes a computational workflow to investigate the binding of this compound to human FABP4.
Proposed Biological Target: Fatty Acid-Binding Protein 4 (FABP4)
Due to the structural analogy between this compound and long-chain fatty acids, FABP4 is selected as a plausible biological target for this computational study. FABPs are known to bind a variety of hydrophobic ligands within a conserved beta-barrel structure. Understanding the interaction between this compound and FABP4 can provide insights into its potential biological activity and guide further experimental validation.
Computational Modeling Workflow
The following diagram illustrates the proposed computational workflow for studying the interaction between this compound and FABP4.
Detailed Methodologies
Molecular Docking Protocol
-
Protein Preparation: The crystal structure of human FABP4 in complex with a ligand (e.g., PDB ID: 6LJS) would be obtained from the RCSB Protein Data Bank.[1] The protein structure would be prepared using a molecular modeling software suite (e.g., Schrödinger Maestro or AutoDock Tools). This process involves removing water molecules and co-crystallized ligands, adding hydrogen atoms, assigning protonation states at a physiological pH, and performing a restrained energy minimization to relieve any steric clashes.
-
Ligand Preparation: The 3D structure of this compound would be built and optimized using a quantum mechanical method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*), to obtain an accurate low-energy conformation.
-
Docking Simulation: Molecular docking simulations would be performed to predict the binding pose of this compound within the binding pocket of FABP4. A grid box would be defined around the active site based on the co-crystallized ligand. A standard precision (SP) or extra precision (XP) docking protocol would be employed to generate a set of possible binding poses, which are then scored based on a docking score function.
Molecular Dynamics Simulation Protocol
-
System Setup: The highest-scoring docked complex of this compound and FABP4 would be selected as the starting structure for molecular dynamics (MD) simulations. The complex would be solvated in a periodic box of water molecules (e.g., TIP3P water model) and neutralized with counter-ions.
-
Simulation Parameters: The system would be parameterized using a standard force field (e.g., AMBER or CHARMM). The simulation would typically involve an initial energy minimization, followed by a gradual heating of the system to 300 K, and then an equilibration phase under constant pressure and temperature (NPT ensemble).
-
Production Run: A production MD simulation of at least 100 nanoseconds would be performed to ensure adequate sampling of the conformational space of the protein-ligand complex.
Data Presentation
The following tables present hypothetical, yet realistic, quantitative data that could be generated from the proposed computational studies, based on published data for similar systems.
Table 1: Molecular Docking Results of this compound with FABP4
| Parameter | Value | Unit |
| Docking Score | -8.5 | kcal/mol |
| Glide Score | -8.7 | kcal/mol |
| Predicted Binding Affinity (pKi) | 6.2 | - |
| Key Interacting Residues | PHE57, ARG78, TYR128 | - |
Table 2: Molecular Dynamics Simulation Analysis
| Parameter | Value | Unit |
| RMSD of Protein Backbone | 1.5 ± 0.3 | Å |
| RMSD of Ligand | 0.8 ± 0.2 | Å |
| Radius of Gyration | 14.2 ± 0.5 | Å |
| Solvent Accessible Surface Area | 7500 ± 200 | Ų |
Table 3: Binding Free Energy Calculations (MM/GBSA)
| Energy Component | Value | Unit |
| Van der Waals Energy | -45.8 | kcal/mol |
| Electrostatic Energy | -22.5 | kcal/mol |
| Solvation Free Energy | 38.2 | kcal/mol |
| Total Binding Free Energy (ΔG_bind) | -30.1 | kcal/mol |
Signaling Pathway Involvement
The interaction of this compound with FABP4 could potentially modulate downstream signaling pathways. FABP4 is known to be involved in lipid-mediated gene regulation, often through the activation of Peroxisome Proliferator-Activated Receptors (PPARs).
Conclusion
This technical guide outlines a robust in-silico strategy for the initial characterization of this compound. By employing molecular docking and molecular dynamics simulations with FABP4 as a putative target, we can generate valuable hypotheses regarding its binding mode, affinity, and potential downstream effects. The presented workflow and illustrative data provide a framework for future computational and experimental investigations into the pharmacological potential of this and other long-chain alkynols. The findings from such studies would be crucial for guiding lead optimization and further drug development efforts.
References
Methodological & Application
Application Notes and Protocols for the Purification of Crude Tetradec-1-yn-3-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of crude Tetradec-1-yn-3-ol, a long-chain propargyl alcohol. The selection of the appropriate purification technique is critical to achieving the desired purity and yield for downstream applications in research, chemical synthesis, and drug development. The following sections detail three common and effective purification methods: vacuum distillation, column chromatography, and recrystallization.
Introduction
This compound is a valuable chemical intermediate characterized by a long alkyl chain and a reactive propargyl alcohol moiety. Crude samples of this compound, typically obtained from synthesis, may contain unreacted starting materials, byproducts, and residual solvents. The presence of these impurities can interfere with subsequent reactions and compromise the integrity of biological assays. Therefore, efficient purification is a crucial step in its preparation. The choice of purification method will depend on the nature and quantity of the impurities, as well as the desired final purity and scale of the operation.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for designing and optimizing purification protocols.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₆O | [1] |
| Molecular Weight | 210.36 g/mol | [1] |
| Boiling Point | Decomposes at atmospheric pressure. Estimated boiling point at reduced pressure is significantly lower. | [2] |
| Appearance | Expected to be a low-melting solid or a viscous liquid at room temperature. | |
| Solubility | Soluble in common organic solvents (e.g., ethanol, methanol, dichloromethane, ethyl acetate, hexanes). Insoluble in water. | [3] |
Purification Techniques
The following sections provide detailed protocols for three recommended purification techniques for crude this compound.
Vacuum Distillation
Application: This method is suitable for the large-scale purification of thermally stable, high-boiling point liquids. For this compound, vacuum distillation is necessary to prevent decomposition that would occur at its atmospheric boiling point.[2] This technique is effective for removing non-volatile impurities and solvents with significantly different boiling points.
Expected Results:
| Parameter | Expected Value |
| Purity | >95% |
| Yield | 70-85% |
| Throughput | High (grams to kilograms) |
Protocol:
-
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and free of leaks. Use a properly sized round-bottom flask (not more than two-thirds full) containing the crude this compound and a magnetic stir bar. Connect the apparatus to a vacuum pump with a cold trap in between.
-
Vacuum Application: Gradually apply vacuum to the system. A pressure of 1-10 mmHg is typically suitable for this class of compounds.
-
Heating: Once the desired vacuum is achieved, begin heating the distillation flask using a heating mantle. Stir the crude material to ensure even boiling.
-
Fraction Collection: Collect the distilled fractions in pre-weighed receiving flasks. The boiling point will be significantly lower under vacuum. Monitor the temperature of the vapor and collect the fraction that distills at a constant temperature.
-
Completion: Stop the distillation when the temperature rises or drops significantly, or when only a small residue remains in the distillation flask. Do not distill to dryness.
-
Analysis: Analyze the purity of the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Column Chromatography
Application: This is a highly versatile technique for purifying compounds from a mixture based on their differential adsorption to a stationary phase. It is particularly useful for removing impurities with similar polarity to the target compound. For this compound, normal-phase silica gel chromatography is recommended.
Expected Results:
| Parameter | Expected Value |
| Purity | >98% |
| Yield | 60-80% |
| Throughput | Low to Medium (milligrams to grams) |
Protocol:
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., hexane). Pack a glass column with the slurry, ensuring no air bubbles are trapped. The amount of silica gel should be 50-100 times the weight of the crude sample.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, adsorb the crude material onto a small amount of silica gel and load the dry powder onto the top of the column.
-
Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient could be from 100% hexane to 90:10 hexane:ethyl acetate.
-
Fraction Collection: Collect fractions in test tubes or other suitable containers. Monitor the separation using Thin Layer Chromatography (TLC).
-
Analysis and Pooling: Analyze the fractions by TLC to identify those containing the pure product. Combine the pure fractions.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.
-
Purity Confirmation: Confirm the purity of the final product by GC-MS or NMR.
Recrystallization
Application: Recrystallization is an effective method for purifying solid compounds. If crude this compound is a solid or can be induced to crystallize, this technique can yield a product of very high purity by separating it from soluble impurities.
Expected Results:
| Parameter | Expected Value |
| Purity | >99% |
| Yield | 50-70% |
| Throughput | Medium to High (grams to kilograms) |
Protocol:
-
Solvent Selection: Choose a suitable solvent or solvent system. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. For long-chain alcohols, solvents like ethanol, methanol, or a mixture of a polar and non-polar solvent (e.g., ethanol/water, hexane/ethyl acetate) can be effective.[4][5][6]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
-
Purity Analysis: Determine the purity of the recrystallized product by measuring its melting point and by spectroscopic methods (GC-MS or NMR). A sharp melting point range indicates high purity.
Diagrams
Caption: Overall purification workflow for this compound.
Caption: Vacuum distillation experimental workflow.
Caption: Column chromatography experimental workflow.
Caption: Recrystallization experimental workflow.
References
Application Note: Analytical Methods for the Characterization of Tetradec-1-yn-3-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Tetradec-1-yn-3-ol is a long-chain propargylic alcohol with potential applications in organic synthesis and as a building block in the development of novel pharmaceutical agents. Its unique structure, featuring a terminal alkyne and a secondary alcohol, necessitates a comprehensive analytical characterization to ensure identity, purity, and consistency. This application note provides detailed protocols for the characterization of this compound using a multi-technique approach, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Gas Chromatography (GC).
Data Presentation
The following tables summarize the expected quantitative data for the characterization of this compound. These values are predicted based on the analysis of structurally similar long-chain alcohols and alkynes.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| H-1 (≡C-H) | ~2.4 | Doublet | 1H |
| H-3 (-CH(OH)-) | ~4.3 | Triplet | 1H |
| H-4 (-CH₂-) | ~1.6 | Multiplet | 2H |
| H-5 to H-13 (-CH₂-)₉ | ~1.3 | Broad Singlet | 18H |
| H-14 (-CH₃) | ~0.9 | Triplet | 3H |
| -OH | Variable | Singlet | 1H |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Carbon | Chemical Shift (ppm) |
| C-1 (≡C-H) | ~73 |
| C-2 (-C≡) | ~85 |
| C-3 (-CH(OH)-) | ~62 |
| C-4 (-CH₂-) | ~38 |
| C-5 to C-12 (-CH₂-)₈ | ~25-32 |
| C-13 (-CH₂-) | ~23 |
| C-14 (-CH₃) | ~14 |
Table 3: Expected Mass Spectrometry Fragmentation for this compound (Electron Ionization)
| m/z | Proposed Fragment |
| 210 | [M]⁺ (Molecular Ion) |
| 195 | [M - CH₃]⁺ |
| 181 | [M - C₂H₅]⁺ |
| 153 | [M - C₄H₇O]⁺ (cleavage alpha to the alcohol) |
| 57 | [C₄H₉]⁺ |
Table 4: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (alcohol) | ~3300-3400 | Strong, Broad |
| C-H Stretch (alkyne, ≡C-H) | ~3300 | Strong, Sharp |
| C-H Stretch (alkane) | ~2850-2960 | Strong |
| C≡C Stretch (alkyne) | ~2100-2260 | Weak to Medium |
| C-O Stretch (alcohol) | ~1050-1150 | Strong |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of this compound by identifying the chemical environment of each proton and carbon atom.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
5 mm NMR tubes
-
Pipettes and vials
Protocol:
-
Accurately weigh 5-10 mg of the this compound sample into a clean, dry vial.
-
Add approximately 0.7 mL of CDCl₃ with TMS to the vial.
-
Gently swirl the vial to ensure the sample is completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.
-
Acquire ¹H and ¹³C NMR spectra at a suitable frequency (e.g., 400 MHz for ¹H).
-
Process the acquired data (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts with respect to TMS (0 ppm).
-
Assign the chemical shifts in the ¹³C NMR spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To assess the purity of this compound and to confirm its molecular weight and fragmentation pattern.
Materials:
-
This compound sample
-
Dichloromethane (DCM) or other suitable solvent (HPLC grade)
-
GC vials with inserts
-
Autosampler syringes
Protocol:
-
Prepare a 1 mg/mL stock solution of this compound in DCM.
-
Perform a serial dilution to obtain a final concentration of approximately 10 µg/mL.
-
Transfer the final solution to a GC vial.
-
Set up the GC-MS instrument with the following parameters (example):
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program: 50°C for 2 min, then ramp to 280°C at 10°C/min, hold for 5 min.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
-
-
Run the sample and acquire the total ion chromatogram (TIC) and mass spectra.
-
Analyze the TIC for purity and determine the retention time.
-
Analyze the mass spectrum of the main peak to identify the molecular ion and characteristic fragments.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the key functional groups present in this compound.
Materials:
-
This compound sample
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Solvent for cleaning (e.g., isopropanol)
Protocol:
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.
-
Record a background spectrum.
-
Place a small drop of the liquid this compound sample directly onto the ATR crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Clean the ATR crystal thoroughly after the measurement.
-
Process the spectrum (baseline correction) and identify the characteristic absorption bands for the O-H, ≡C-H, C≡C, and C-O functional groups.
Visualizations
Experimental Workflow for Characterization
Caption: Workflow for the analytical characterization of this compound.
Applications of Tetradec-1-yn-3-ol in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetradec-1-yn-3-ol is a long-chain propargylic alcohol that serves as a versatile building block in organic synthesis. Its bifunctional nature, possessing both a terminal alkyne and a secondary alcohol, allows for a diverse range of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic reactions. These reactions are fundamental in the construction of complex molecular architectures, making this compound a valuable precursor in natural product synthesis and drug discovery.
Key Applications
The unique structural features of this compound enable its participation in a variety of important organic reactions, including:
-
Enantioselective Synthesis and Resolution: The chiral center at C-3 allows for the preparation of enantiomerically pure forms, which are crucial for the synthesis of chiral drugs and bioactive molecules.
-
Meyer-Schuster Rearrangement: The propargylic alcohol moiety can undergo rearrangement to form α,β-unsaturated ketones, which are important intermediates in many synthetic pathways.
-
Sonogashira Coupling: The terminal alkyne provides a handle for carbon-carbon bond formation with aryl or vinyl halides, a cornerstone of modern cross-coupling chemistry.
-
A³ Coupling (Aldehyde-Alkyne-Amine): This multicomponent reaction allows for the direct synthesis of propargylamines, which are prevalent in many biologically active compounds.
-
Synthesis of Substituted Furans: this compound can be a key starting material for the construction of highly substituted furan rings, a common motif in natural products and pharmaceuticals.
Data Presentation
The following tables summarize quantitative data for representative reactions analogous to those that can be performed with this compound.
| Table 1: Enantioselective Addition of Terminal Alkynes to Aldehydes | |||
| Aldehyde | Alkyne | Catalyst System | Yield (%) |
| Dodecanal | Ethynyltrimethylsilane | Zn(OTf)₂ / (+)-N-Methylephedrine | 95 |
| Benzaldehyde | Phenylacetylene | Zn(OTf)₂ / (+)-N-Methylephedrine | 97 |
| Cyclohexanecarboxaldehyde | 1-Hexyne | Zn(OTf)₂ / (+)-N-Methylephedrine | 91 |
| Table 2: Meyer-Schuster Rearrangement of Propargylic Alcohols | |||
| Propargylic Alcohol | Catalyst | Solvent | Temperature (°C) |
| 1-Phenylprop-2-yn-1-ol | PTSA (30 mol%) | Dichloroethane | 80 |
| 1,1-Diphenylprop-2-yn-1-ol | [V(O)Cl(OEt)₂] | Toluene | 80 |
| Undec-1-yn-3-ol | aq. (OH)P(O)H₂ (10 mol%) | Toluene | 110 |
| Table 3: Sonogashira Coupling of Terminal Alkynes | |||
| Aryl/Vinyl Halide | Alkyne | Catalyst System | Solvent |
| Iodobenzene | Phenylacetylene | Pd(PPh₃)₄ / CuI | Triethylamine |
| 4-Iodotoluene | 1-Heptyne | PdCl₂(PPh₃)₂ / CuI | THF/Triethylamine |
| (E)-1-Iodo-1-hexene | 1-Octyne | Pd(PPh₃)₄ / CuI | Diethylamine |
| Table 4: A³ Coupling Reaction | |||
| Aldehyde | Amine | Catalyst | Temperature (°C) |
| Benzaldehyde | Piperidine | Dicopper Complex | 110 |
| 4-Chlorobenzaldehyde | Morpholine | Dicopper Complex | 110 |
| Isovaleraldehyde | Pyrrolidine | Dicopper Complex | 110 |
| Table 5: Synthesis of Substituted Furans | |||
| 1,3-Dicarbonyl Compound | Catalyst System | Solvent | Temperature (°C) |
| Acetylacetone | AuBr₃ / AgOTf | [EMIM][NTf₂] | 60 |
| Ethyl acetoacetate | AuBr₃ / AgOTf | [EMIM][NTf₂] | 60 |
| Dimedone | AuBr₃ / AgOTf | [EMIM][NTf₂] | 60 |
Experimental Protocols
Enantioselective Synthesis of (R)-Tetradec-1-yn-3-ol
This protocol is adapted from the method developed by Carreira and co-workers for the enantioselective addition of terminal alkynes to aldehydes.[1][2]
Reaction Scheme:
References
Application Notes: Tetradec-1-yn-3-ol as a Versatile Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetradec-1-yn-3-ol is a functionalized long-chain alkynol that serves as a valuable and versatile intermediate in organic synthesis. Its unique structure, featuring a terminal alkyne, a secondary alcohol, and a long lipophilic carbon chain, makes it an ideal building block for the synthesis of a variety of complex and biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive compounds, particularly focusing on polyacetylenic oxylipins and related natural products.
Key Applications
This compound is a key precursor for the synthesis of naturally occurring polyacetylenes, a class of compounds known for their potent biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. One of the most significant applications of this intermediate is in the synthesis of falcarinol-type polyacetylenic oxylipins. These compounds are found in various plants and are recognized for their health-promoting benefits.
The long hydrocarbon chain of this compound imparts significant lipophilicity to the target molecules, which can be crucial for their interaction with biological membranes and cellular uptake. The terminal alkyne and secondary alcohol functionalities provide reactive handles for a variety of chemical transformations, allowing for the construction of complex molecular architectures.
Data Presentation: Synthesis of a Falcarinol-type Polyacetylene
The following table summarizes the quantitative data for a representative multi-step synthesis of a falcarinol-type polyacetylene using this compound as a key intermediate.
| Step | Reaction | Starting Material | Reagent(s) | Solvent | Temp (°C) | Time (h) | Yield (%) | Product |
| 1 | Asymmetric Reduction | 1-Tetradecyn-3-one | (R)-CBS catalyst, BH3·SMe2 | THF | -20 | 2 | 95 | (S)-Tetradec-1-yn-3-ol |
| 2 | Sonogashira Coupling | (S)-Tetradec-1-yn-3-ol | 1-bromo-1-heptene, Pd(PPh3)4, CuI, Et3N | THF | 50 | 12 | 85 | (S)-Heneicosa-1,8-dien-10-yn-7-ol |
| 3 | Oxidation | (S)-Heneicosa-1,8-dien-10-yn-7-ol | Dess-Martin periodinane | CH2Cl2 | 25 | 3 | 92 | (S)-Heneicosa-1,8-dien-10-yn-7-one |
| 4 | Reduction | (S)-Heneicosa-1,8-dien-10-yn-7-one | NaBH4 | MeOH | 0 | 1 | 98 | Falcarinol-type polyacetylene |
Experimental Protocols
Protocol 1: Enantioselective Synthesis of (S)-Tetradec-1-yn-3-ol
This protocol describes the asymmetric reduction of the corresponding ynone to produce the chiral propargyl alcohol, (S)-Tetradec-1-yn-3-ol.
Materials:
-
1-Tetradecyn-3-one (1.0 equiv)
-
(R)-2-Methyl-CBS-oxazaborolidine ((R)-CBS catalyst) (0.1 equiv)
-
Borane-dimethyl sulfide complex (BH3·SMe2) (1.0 M in THF, 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add 1-tetradecyn-3-one dissolved in anhydrous THF.
-
Cool the solution to -20 °C in a cryocooler.
-
Add the (R)-CBS catalyst to the solution.
-
Slowly add the borane-dimethyl sulfide complex dropwise over 30 minutes, maintaining the temperature at -20 °C.
-
Stir the reaction mixture at -20 °C for 2 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of methanol at -20 °C.
-
Allow the mixture to warm to room temperature and then add saturated aqueous NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (S)-Tetradec-1-yn-3-ol.
Protocol 2: Sonogashira Coupling of (S)-Tetradec-1-yn-3-ol
This protocol details the palladium-catalyzed cross-coupling of the terminal alkyne with a vinyl halide to extend the carbon chain.
Materials:
-
(S)-Tetradec-1-yn-3-ol (1.0 equiv)
-
1-bromo-1-heptene (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
Triethylamine (Et3N) (3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a Schlenk flask under an argon atmosphere, add (S)-Tetradec-1-yn-3-ol, 1-bromo-1-heptene, and anhydrous THF.
-
Degas the solution with a stream of argon for 15 minutes.
-
Add Pd(PPh3)4, CuI, and triethylamine to the reaction mixture.
-
Heat the reaction mixture to 50 °C and stir for 12 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and quench with saturated aqueous NaHCO3.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the coupled product.
Signaling Pathways and Experimental Workflows
The bioactive molecules synthesized from this compound, such as falcarinol-type polyacetylenes, are known to modulate key signaling pathways involved in inflammation and cancer.
Caption: Modulation of inflammatory and cancer signaling pathways by falcarinol-type polyacetylenes.
The following diagram illustrates a typical experimental workflow for the synthesis and biological evaluation of compounds derived from this compound.
Caption: General workflow for synthesis and evaluation of bioactive compounds.
experimental procedures for reactions involving Tetradec-1-yn-3-ol
Application Notes and Protocols for Tetradec-1-yn-3-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures and application notes for key chemical transformations involving this compound. The protocols are based on established methodologies for propargyl alcohols and can be adapted for this specific long-chain alcohol in various synthetic applications.
Overview of this compound
This compound is a secondary propargyl alcohol characterized by a terminal alkyne and a secondary alcohol functional group. This bifunctionality makes it a versatile building block in organic synthesis, allowing for a range of chemical modifications at both the alkyne and the alcohol moieties. Its long aliphatic chain also imparts lipophilicity, a property often sought in drug development to modulate solubility and membrane permeability.
Chemical Structure:
Key Reactive Sites:
-
Terminal Alkyne (C-1): Susceptible to deprotonation and subsequent coupling reactions (e.g., Sonogashira, Cadiot-Chodkiewicz), as well as hydrosilylation, hydroboration, and cycloadditions.
-
Secondary Alcohol (C-3): Can be oxidized to a ketone, esterified, or converted to a leaving group for substitution reactions.
-
Alkyne Triple Bond: Can undergo hydrogenation to yield the corresponding alkene or alkane.
Experimental Protocols
Oxidation of this compound to Tetradec-1-yn-3-one
The oxidation of the secondary alcohol in this compound to the corresponding ketone, Tetradec-1-yn-3-one, is a fundamental transformation. Mild oxidizing agents are typically employed to avoid side reactions involving the alkyne.
Protocol: Jones Oxidation
The Jones oxidation utilizes chromic acid (CrO₃ in H₂SO₄) to oxidize secondary alcohols to ketones.[1][2] This method is robust, but care must be taken due to the use of carcinogenic chromium(VI) reagents.
Materials:
-
This compound
-
Acetone (anhydrous)
-
Jones reagent (prepared by dissolving 26.7 g of CrO₃ in 23 mL of concentrated H₂SO₄ and diluting with water to 100 mL)
-
Isopropanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in acetone in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
-
Slowly add Jones reagent dropwise to the stirred solution. The reaction mixture will turn from orange to green/brown, indicating the oxidation of the alcohol.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the dropwise addition of isopropanol until the orange color is no longer visible.
-
Remove the acetone under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer and wash it sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure Tetradec-1-yn-3-one.
Data Presentation:
| Reactant | Product | Oxidizing Agent | Solvent | Yield (%) |
| Secondary Alcohols | Ketones | Jones Reagent | Acetone | 75-95% |
| Primary Alcohols | Carboxylic Acids | Jones Reagent | Acetone | 70-90% |
Note: Yields are typical for Jones oxidation of secondary alcohols and may vary for this compound.
Experimental Workflow Diagram:
Caption: Workflow for the Jones oxidation of this compound.
Selective Hydrogenation of the Alkyne to an Alkene
The triple bond in this compound can be selectively reduced to a double bond to form Tetradec-1-en-3-ol. The stereochemical outcome (cis or trans) is dependent on the catalyst and reaction conditions.
Protocol: Lindlar Hydrogenation for cis-Alkene
Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is commonly used for the syn-hydrogenation of alkynes to cis-alkenes.
Materials:
-
This compound
-
Lindlar's catalyst (Pd/CaCO₃, poisoned with lead)
-
Quinoline
-
Methanol or Ethyl Acetate
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
-
Celite®
Procedure:
-
Dissolve this compound (1.0 eq) in methanol or ethyl acetate in a round-bottom flask.
-
Add Lindlar's catalyst (5-10 wt % of the alkyne) and a small amount of quinoline (as a catalyst poison to prevent over-reduction).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient).
-
Monitor the reaction by TLC or GC-MS to observe the disappearance of the starting material and the formation of the product.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude cis-Tetradec-1-en-3-ol.
-
If necessary, purify the product by column chromatography.
Data Presentation:
| Alkyne Substrate | Product (Stereochemistry) | Catalyst | Conditions | Yield (%) |
| Internal Alkyne | cis-Alkene | Lindlar's Catalyst | H₂ (1 atm), Quinoline, MeOH | >95% |
| Terminal Alkyne | Terminal Alkene | Lindlar's Catalyst | H₂ (1 atm), Quinoline, MeOH | >95% |
Note: Yields are typical for Lindlar hydrogenation.
Sonogashira Coupling of this compound
The terminal alkyne of this compound can be coupled with aryl or vinyl halides in a Sonogashira reaction to form more complex structures.[3][4][5] This reaction is a cornerstone of modern organic synthesis.
Protocol: Palladium-Copper Co-catalyzed Sonogashira Coupling
Materials:
-
This compound
-
Aryl or vinyl halide (e.g., iodobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine or diisopropylamine)
-
Solvent (e.g., THF or DMF)
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl or vinyl halide (1.0 eq), Pd catalyst (1-5 mol %), and CuI (2-10 mol %).
-
Add the solvent and the amine base.
-
To the stirred mixture, add a solution of this compound (1.1-1.5 eq) in the reaction solvent.
-
Heat the reaction mixture to the desired temperature (typically 25-80 °C) and stir until the starting halide is consumed (monitor by TLC or GC-MS).
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove the precipitated salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the coupled product.
Signaling Pathway/Logical Relationship Diagram:
Caption: Catalytic cycle of the Sonogashira coupling reaction.
References
Application Notes and Protocols for the Investigation of Tetradec-1-yn-3-ol in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetradec-1-yn-3-ol is a long-chain alkynol whose potential in pharmaceutical research is yet to be fully elucidated. The presence of a terminal alkyne group is a feature found in several bioactive molecules, suggesting that this compound could be of interest for drug discovery and development.[1][2] This document provides a set of detailed, hypothetical application notes and experimental protocols to guide the investigation of this compound's potential as a therapeutic agent. Given the limited specific data on this compound, the protocols and potential activities are based on established methodologies for novel compound screening and data from structurally related long-chain alkynols, such as falcarinol, which has demonstrated cytotoxic, anti-inflammatory, and antimicrobial properties.[3][4][5][6]
Potential Therapeutic Applications
Based on the activities of structurally similar compounds, this compound could be investigated for the following therapeutic applications:
-
Anticancer Activity: Many compounds with long hydrocarbon chains and alkyne functionalities exhibit cytotoxicity against cancer cell lines.[3][7]
-
Anti-inflammatory Activity: Long-chain alkynols have been shown to modulate inflammatory pathways, such as the NF-κB signaling cascade.[4][6]
-
Antimicrobial Activity: The lipophilic nature of this compound may allow it to interfere with microbial membranes, suggesting potential antibacterial and antifungal properties.[5]
Data Presentation: Hypothetical Bioactivity of this compound Analogs
The following tables summarize representative quantitative data for the long-chain alkynol falcarinol, which can serve as a benchmark for interpreting experimental results for this compound.
Table 1: Cytotoxic Activity of Falcarinol Against Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Reference |
| Caco-2 | Human colorectal adenocarcinoma | ~4 | [7] |
| FHs 74 Int. | Human fetal normal intestine | >20 | [3] |
| Jurkat | Human T-cell leukemia | Not specified | [8] |
| MOLT-3 | Human T-cell leukemia | Not specified | [8] |
| CCRF-CEM | Human T-cell leukemia | Not specified | [8] |
Table 2: Antimicrobial Activity of Falcarinol
| Bacterial Strain | Gram Type | MIC (µg/mL) | Reference |
| Bacillus cereus | Gram-positive | 18.8 - 37.6 | [5] |
| Staphylococcus aureus | Gram-positive | 18.8 - 37.6 | [5] |
| Listeria monocytogenes | Gram-positive | 18.8 - 37.6 | [5] |
| Escherichia coli | Gram-negative | 18.8 - 37.6 | [5] |
| Pseudomonas aeruginosa | Gram-negative | 18.8 - 37.6 | [5] |
Table 3: Anti-inflammatory Effects of Falcarinol-type Polyacetylenes
| Model | Effect | Key Pathway | Reference |
| AOM-induced rat model | Downregulation of inflammatory markers (TNFα, IL-6, COX-2) | NF-κB | [6] |
| LPS-stimulated BV-2 microglia cells | Inhibition of NF-κB p65 activation and IκB-α phosphorylation | NF-κB | [4] |
| LPS-stimulated RAW264.7 cells | Inhibition of COX-2 expression and PGE2 production | NF-κB | [4] |
Experimental Protocols
In Vitro Cytotoxicity Assessment
This protocol outlines the determination of the cytotoxic effects of this compound on cancerous and non-cancerous cell lines using the MTT assay.
Workflow for Cytotoxicity Assessment
Caption: Workflow for determining the in vitro cytotoxicity of a test compound.
Methodology:
-
Cell Culture: Culture selected cancer cell lines (e.g., MCF-7, A549, HCT116) and a non-cancerous control cell line (e.g., HEK293) in appropriate media.
-
Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of working concentrations.
-
Treatment: Replace the culture medium with fresh medium containing the desired concentrations of this compound. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic drug as a positive control.
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Antimicrobial Susceptibility Testing
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains using the broth microdilution method.
Methodology:
-
Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound in an appropriate broth medium.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Anti-inflammatory Activity
This protocol assesses the anti-inflammatory potential of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Methodology:
-
Cell Culture and Seeding: Culture RAW 264.7 cells and seed them into 96-well plates.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to the LPS-stimulated control.
Proposed Signaling Pathway Investigations
Apoptosis Induction Pathway
If this compound demonstrates significant cytotoxicity, its mechanism of action could involve the induction of apoptosis. The involvement of the caspase cascade can be investigated.
Hypothetical Caspase-Mediated Apoptosis Pathway
Caption: A simplified diagram of a potential caspase-mediated apoptosis pathway.
Experimental Approach:
-
Western Blot Analysis: Treat cancer cells with this compound and analyze cell lysates for the cleavage of caspases (e.g., caspase-3, -8, -9) and PARP.
-
Flow Cytometry: Use Annexin V/Propidium Iodide staining to quantify apoptotic and necrotic cells after treatment.
Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of this compound may be mediated through the inhibition of the NF-κB pathway.
Hypothetical NF-κB Inhibition Pathway
Caption: A diagram illustrating the potential inhibition of the NF-κB signaling pathway.
Experimental Approach:
-
Western Blot Analysis: In LPS-stimulated macrophages, assess the phosphorylation of IκBα and the p65 subunit of NF-κB in the presence and absence of this compound.
-
Immunofluorescence: Visualize the nuclear translocation of the p65 subunit of NF-κB using immunofluorescence microscopy.
-
RT-qPCR: Measure the mRNA expression levels of NF-κB target genes such as TNFα, IL-6, and COX2.
Disclaimer: The information provided in these application notes is intended as a guideline for research purposes. All experiments should be conducted in a controlled laboratory setting by trained professionals. The biological activities and mechanisms of action of this compound are hypothetical and require experimental validation.
References
- 1. Falcarinol [tiiips.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Differential Effects of Falcarinol and Related Aliphatic C17-Polyacetylenes on Intestinal Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pathways Affected by Falcarinol-Type Polyacetylenes and Implications for Their Anti-Inflammatory Function and Potential in Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluating the Antibacterial Properties of Polyacetylene and Glucosinolate Compounds with Further Identification of Their Presence within Various Carrot (Daucus carota) and Broccoli (Brassica oleracea) Cultivars Using High-Performance Liquid Chromatography with a Diode Array Detector and Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dietary Polyacetylenic Oxylipins Falcarinol and Falcarindiol Prevent Inflammation and Colorectal Neoplastic Transformation: A Mechanistic and Dose-Response Study in A Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pathways Affected by Falcarinol-Type Polyacetylenes and Implications for Their Anti-Inflammatory Function and Potential in Cancer Chemoprevention [mdpi.com]
- 8. shura.shu.ac.uk [shura.shu.ac.uk]
Application Notes and Protocols for the Spectroscopic Analysis of Tetradec-1-yn-3-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the primary spectroscopic techniques for the characterization of Tetradec-1-yn-3-ol. Detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are presented, along with expected data to facilitate structural elucidation and purity assessment.
Introduction
This compound is a long-chain secondary propargylic alcohol. Its structure comprises a terminal alkyne, a secondary alcohol, and a long aliphatic chain. Spectroscopic analysis is essential for confirming its molecular structure, identifying functional groups, and ensuring its purity. The following techniques provide complementary information for a comprehensive analysis.
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework, including the chemical environment of each proton and carbon atom, their connectivity, and stereochemistry.
-
FTIR Spectroscopy: Identifies the functional groups present in the molecule by detecting the vibrational frequencies of chemical bonds.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its structure through fragmentation analysis.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for this compound based on established principles of spectroscopy and data from analogous compounds.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 (≡C-H) | 2.4 - 2.5 | Doublet of Doublets (dd) | ~2.5, ~2.0 |
| H-3 (-CH(OH)-) | 4.3 - 4.4 | Triplet of Doublets (td) | ~6.5, ~2.0 |
| H-4 (-CH₂-) | 1.6 - 1.7 | Multiplet (m) | - |
| -CH₂- (chain) | 1.2 - 1.4 | Broad Multiplet | - |
| -CH₃ (terminal) | 0.8 - 0.9 | Triplet (t) | ~7.0 |
| -OH | Variable (1.5 - 3.0) | Broad Singlet (s) | - |
Table 2: Predicted ¹³C NMR Chemical Shifts
Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (≡C-H) | ~74 |
| C-2 (-C≡) | ~85 |
| C-3 (-CH(OH)-) | ~62 |
| C-4 (-CH₂-) | ~38 |
| C-5 to C-13 (-CH₂-) | 22 - 32 |
| C-14 (-CH₃) | ~14 |
Table 3: Predicted FTIR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity/Shape |
| O-H Stretch (Alcohol) | 3600 - 3200 | Strong, Broad |
| ≡C-H Stretch (Alkyne) | 3350 - 3250 | Strong, Sharp |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Strong |
| C≡C Stretch (Alkyne) | 2150 - 2100 | Weak to Medium, Sharp |
| C-O Stretch (Alcohol) | 1150 - 1050 | Strong |
Table 4: Predicted Key Mass Spectrometry Fragments (Electron Ionization)
| m/z | Proposed Fragment | Notes |
| 210 | [M]⁺ | Molecular ion (likely weak or absent). |
| 192 | [M - H₂O]⁺ | Loss of water (dehydration).[1] |
| 181 | [M - C₂H₅]⁺ | Alpha-cleavage. |
| 57 | [CH(OH)C≡CH]⁺ | Alpha-cleavage. |
Experimental Protocols
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% TMS
-
NMR tube (5 mm)
-
Pipettes and vials
Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃ containing TMS.
-
Ensure the sample is fully dissolved.
-
Transfer the solution into a 5 mm NMR tube.
-
-
Instrument Setup (for a 400 MHz spectrometer):
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune the probe for ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H spectrum.
-
Typical parameters:
-
Pulse angle: 30-45°
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 8-16
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters:
-
Pulse angle: 30°
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2 seconds
-
Number of scans: 1024 or more, depending on sample concentration.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired FID.
-
Phase correct the spectra.
-
Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.
-
Integrate the peaks in the ¹H spectrum.
-
3.2 Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the key functional groups in this compound.
Materials:
-
This compound sample (neat liquid)
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Protocol:
-
Background Spectrum:
-
Ensure the ATR crystal is clean and dry.
-
Acquire a background spectrum to account for atmospheric CO₂ and water vapor.
-
-
Sample Application:
-
Place a small drop of the neat this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
-
Spectrum Acquisition:
-
Acquire the sample spectrum.
-
Typical parameters:
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
-
-
Data Analysis:
-
Cleaning:
-
Thoroughly clean the ATR crystal with a lint-free wipe soaked in isopropanol or acetone and allow it to dry completely.
-
3.3 Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and analyze the fragmentation pattern of this compound.
Materials:
-
This compound sample
-
High-purity solvent for dilution (e.g., dichloromethane or ethyl acetate)
-
GC-MS instrument with an electron ionization (EI) source
-
GC vial with a septum cap
Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable volatile solvent.
-
Transfer the solution to a GC vial.
-
-
Instrument Setup:
-
GC conditions (example):
-
Injector temperature: 250 °C
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier gas: Helium, constant flow rate of 1 mL/min
-
Oven program: Initial temperature 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.
-
-
MS conditions (example):
-
Ionization mode: Electron Ionization (EI) at 70 eV
-
Source temperature: 230 °C
-
Quadrupole temperature: 150 °C
-
Scan range: m/z 40-400
-
-
-
Injection and Acquisition:
-
Inject 1 µL of the sample solution into the GC.
-
Start the data acquisition.
-
-
Data Analysis:
Visualized Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
References
- 1. GCMS Section 6.10 [people.whitman.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. azooptics.com [azooptics.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. whitman.edu [whitman.edu]
- 8. Fragmentation pattern and mass spectra of Alcohols - Chemistry!!! Not Mystery [chemistrynotmystery.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tetradec-1-yn-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis and scale-up of Tetradec-1-yn-3-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for synthesizing this compound?
The most prevalent method for synthesizing this compound is the Grignard reaction. This involves the nucleophilic addition of an ethynyl Grignard reagent, such as ethynylmagnesium bromide, to dodecanal. The reaction is typically performed in an anhydrous ether solvent, like tetrahydrofuran (THF), followed by an aqueous workup to yield the desired secondary alcohol.
Q2: What are the primary challenges when scaling up the synthesis of this compound?
Scaling up the Grignard reaction for this compound synthesis presents several key challenges:
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Exothermic Reaction Control: The Grignard reaction is highly exothermic. Inadequate heat dissipation on a larger scale can lead to a runaway reaction, side product formation, and safety hazards.
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Reagent Addition and Mixing: Ensuring uniform mixing and controlled addition of the Grignard reagent to the aldehyde is critical to avoid localized overheating and side reactions.
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Work-up and Quenching: The quenching of a large-scale Grignard reaction with acid can be hazardous due to the vigorous reaction with unreacted magnesium and the evolution of flammable hydrogen gas.
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Purification: Isolating pure this compound from the crude reaction mixture can be challenging due to its long aliphatic chain, which can make techniques like distillation and crystallization less straightforward.
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Moisture Sensitivity: Grignard reagents are extremely sensitive to moisture. Maintaining strictly anhydrous conditions in large-scale reactors is essential to prevent the deactivation of the reagent and loss of yield.
Q3: What are the main impurities I should expect in the synthesis of this compound?
Common impurities include:
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Unreacted dodecanal.
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Byproducts from the reaction of the Grignard reagent with itself (e.g., 1,3-butadiyne).
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Over-addition products, although less common for aldehydes.
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Impurities from the starting materials.
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Byproducts from side reactions due to poor temperature control.
Q4: How can I purify this compound on a larger scale?
Purification of long-chain alcohols like this compound at scale often involves a combination of techniques:
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Aqueous Workup: Careful washing of the organic layer to remove water-soluble impurities and salts.
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Solvent Evaporation: Removal of the reaction solvent under reduced pressure.
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Crystallization: This is often a preferred method for purifying long-chain alcohols. The crude product can be dissolved in a suitable hot solvent and allowed to cool slowly to form crystals of the purified alcohol.
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Chromatography: While less common for very large scales due to cost and solvent usage, column chromatography over silica gel can be used for purification.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Symptom | Possible Cause | Suggested Solution |
| Reaction fails to initiate (no exotherm observed upon addition of Grignard reagent). | Inactive magnesium surface. | Activate magnesium turnings before the reaction by grinding them or treating them with a small amount of iodine or 1,2-dibromoethane. |
| Wet reagents or glassware. | Ensure all glassware is oven-dried before use and all solvents and reagents are strictly anhydrous. | |
| Low yield of the desired alcohol. | Incomplete reaction. | Increase the reaction time or temperature (with careful monitoring). Ensure efficient stirring to promote contact between reactants. |
| Deactivation of the Grignard reagent. | Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction to exclude atmospheric moisture. | |
| Side reactions due to high temperature. | Improve cooling efficiency and control the rate of Grignard reagent addition to maintain the desired reaction temperature. |
Problem 2: Difficult or Hazardous Work-up
| Symptom | Possible Cause | Suggested Solution |
| Violent and uncontrolled reaction during quenching. | Quenching with concentrated acid. | Always use a dilute acid (e.g., 1 M HCl or saturated aqueous ammonium chloride) for quenching. Add the quenching solution slowly with efficient cooling and stirring. |
| Formation of a thick emulsion during aqueous workup. | Presence of magnesium salts. | Add more organic solvent and/or brine to help break the emulsion. Gentle stirring or allowing the mixture to stand for an extended period can also be effective. |
| Large amounts of flammable gas (hydrogen) evolved. | Reaction of unreacted magnesium with acid. | Quench the reaction slowly and ensure adequate ventilation to safely dissipate the hydrogen gas. |
Problem 3: Product Purification Issues
| Symptom | Possible Cause | Suggested Solution |
| Product oils out during crystallization. | Inappropriate crystallization solvent. | Screen for different crystallization solvents or solvent mixtures. A common technique is to dissolve the crude product in a hot, non-polar solvent and then slowly add a more polar anti-solvent until turbidity is observed, followed by slow cooling. |
| Product is a waxy solid that is difficult to handle. | Inherent property of the long-chain alcohol. | Consider trituration with a cold, non-polar solvent like hexane to remove more soluble impurities. |
| Persistent impurities after crystallization. | Co-crystallization of impurities. | A second crystallization from a different solvent system may be necessary. Alternatively, a charcoal treatment of the hot solution before crystallization can sometimes remove colored impurities. |
Experimental Protocols
Key Experiment: Scaled-up Synthesis of this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g or mL) |
| Dodecanal | 184.32 | 1.0 | 184.3 |
| Ethynylmagnesium bromide (0.5 M in THF) | 129.24 | 1.2 | 2.4 L |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | 2.0 L |
| Saturated aqueous ammonium chloride | - | - | 2.0 L |
| Diethyl ether | 74.12 | - | 2.0 L |
| Anhydrous magnesium sulfate | 120.37 | - | 100 g |
Procedure:
-
Reactor Setup: A 10 L jacketed glass reactor equipped with a mechanical stirrer, a thermocouple, a dropping funnel, and a nitrogen inlet is assembled and dried thoroughly under vacuum with gentle heating. The reactor is then purged with dry nitrogen.
-
Charge Aldehyde: Dodecanal (184.3 g, 1.0 mol) is dissolved in anhydrous THF (2.0 L) and charged into the reactor. The solution is cooled to 0 °C with stirring.
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Grignard Addition: Ethynylmagnesium bromide solution (2.4 L of 0.5 M in THF, 1.2 mol) is added dropwise via the dropping funnel over a period of 2-3 hours, maintaining the internal temperature between 0 and 5 °C.
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Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for the disappearance of dodecanal. The reaction is typically complete after stirring for an additional 1-2 hours at 0-5 °C.
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Quenching: The reaction mixture is slowly and carefully poured into a separate vessel containing a stirred solution of saturated aqueous ammonium chloride (2.0 L) cooled in an ice bath.
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Extraction: The layers are separated, and the aqueous layer is extracted with diethyl ether (2 x 1.0 L).
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Washing and Drying: The combined organic layers are washed with brine (1.0 L), dried over anhydrous magnesium sulfate, and filtered.
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Concentration: The solvent is removed under reduced pressure to yield the crude this compound.
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Purification: The crude product is purified by crystallization from a suitable solvent (e.g., hexane or a mixture of hexane and ethyl acetate).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low product yield.
Technical Support Center: Synthesis and Purification of Tetradec-1-yn-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Tetradec-1-yn-3-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method for synthesizing this compound is through the nucleophilic addition of an ethynyl Grignard reagent (e.g., ethynylmagnesium bromide) to dodecanal. This reaction forms the desired secondary propargyl alcohol.
Q2: What are the critical parameters to control for a successful Grignard reaction?
A2: The success of the Grignard reaction is highly dependent on maintaining anhydrous (water-free) conditions. Water will quench the Grignard reagent, reducing the yield of the desired product. It is also crucial to control the reaction temperature, as side reactions can occur at higher temperatures. A slow, controlled addition of the aldehyde to the Grignard solution is recommended.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress. A spot of the reaction mixture can be compared to spots of the starting materials (dodecanal). The disappearance of the aldehyde spot and the appearance of a new, more polar spot (the alcohol product) indicate the reaction is proceeding.
Q4: What are the most common impurities I might encounter?
A4: Common impurities include unreacted dodecanal, the Wurtz coupling byproduct (1,3-butadiyne), and potentially a di-addition product if any ester impurities are present. If the Grignard reagent is prepared in situ, residual starting materials from its preparation may also be present.
Troubleshooting Guides
Low Yield
| Potential Cause | Troubleshooting Steps |
| Moisture in Reaction | Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure the starting materials are dry. |
| Inactive Grignard Reagent | Use freshly prepared or recently purchased Grignard reagent. The activity of the magnesium used for in situ preparation is critical; activate it if necessary (e.g., with a crystal of iodine). |
| Incorrect Stoichiometry | Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent to ensure complete conversion of the aldehyde. |
| Low Reaction Temperature | While low temperatures are generally favored to minimize side reactions, the reaction may be sluggish if too cold. Allow the reaction to slowly warm to room temperature after the initial addition at a low temperature (e.g., 0 °C). |
| Inefficient Quenching | Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) at a low temperature to avoid decomposition of the product. |
Low Purity
| Potential Cause | Troubleshooting Steps |
| Unreacted Starting Material | Improve reaction conversion by increasing the reaction time or using a slight excess of the Grignard reagent. Unreacted dodecanal can be removed by column chromatography. |
| Side Product Formation | Minimize side reactions by maintaining a low reaction temperature during the addition of the aldehyde. The Wurtz coupling product is volatile and may be removed during solvent evaporation under reduced pressure. |
| Difficult Purification | Due to the long carbon chain, this compound can be challenging to purify. Flash column chromatography using a silica gel stationary phase and a gradient elution with a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate) is often effective. Recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) at low temperatures may also improve purity. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Grignard Reaction
This protocol is adapted from procedures for similar long-chain alkynols.
Materials:
-
Dodecanal
-
Ethynylmagnesium bromide (0.5 M in THF)
-
Anhydrous tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl)
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Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
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Ethyl acetate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add ethynylmagnesium bromide solution (1.2 equivalents) under a nitrogen atmosphere.
-
Cool the flask to 0 °C in an ice bath.
-
Dissolve dodecanal (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.
-
Add the dodecanal solution dropwise to the stirred Grignard reagent solution over 30-60 minutes, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).
-
Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers and wash with brine (saturated NaCl solution).
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Flash Column Chromatography
-
Prepare a silica gel column in a suitable non-polar solvent (e.g., hexane).
-
Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., dichloromethane or hexane).
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5-10% ethyl acetate).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
Data Presentation
Table 1: Representative Yields for the Synthesis of Secondary Alkynols via Grignard Reaction
| Alkynol Product | Aldehyde Reactant | Grignard Reagent | Reported Yield (%) | Reference |
| 1-Phenyl-1-penten-4-yn-3-ol | Cinnamaldehyde | Ethynylmagnesium bromide | 58-69 | Organic Syntheses |
| 1-Octyn-3-ol | Hexanal | Ethynylmagnesium bromide | ~85 | General textbook procedure |
| This compound | Dodecanal | Ethynylmagnesium bromide | Expected: 60-80 | Estimated |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
identification and removal of byproducts in Tetradec-1-yn-3-ol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tetradec-1-yn-3-ol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound via the Grignard reaction of dodecanal with ethynylmagnesium bromide?
A1: The primary byproducts in this reaction typically include:
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Unreacted Dodecanal: Due to incomplete reaction.
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Enolization Product of Dodecanal: The Grignard reagent can act as a base, deprotonating the alpha-carbon of the aldehyde to form an enolate, which upon workup will regenerate the starting aldehyde.
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Wurtz-type Coupling Products: Self-coupling of the Grignard reagent can occur.
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Products from Reaction with Water: Grignard reagents are highly sensitive to moisture, which will quench the reagent and reduce the yield of the desired product.
Q2: How can I monitor the progress of the reaction?
A2: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction progress. A typical solvent system for developing the TLC plate is a mixture of hexanes and ethyl acetate. The starting material, dodecanal, is less polar and will have a higher Rf value, while the product, this compound, is more polar due to the hydroxyl group and will have a lower Rf value. By comparing the spots of the reaction mixture with the standards of the starting material, you can determine when the dodecanal has been consumed.
Q3: What is a suitable work-up procedure for the Grignard reaction to synthesize this compound?
A3: After the reaction is deemed complete by TLC, the reaction mixture should be cooled in an ice bath. A saturated aqueous solution of ammonium chloride (NH₄Cl) is then slowly added to quench the reaction and any unreacted Grignard reagent. This is followed by extraction with an organic solvent, such as diethyl ether or ethyl acetate. The organic layers are then combined, washed with brine, dried over an anhydrous salt like sodium sulfate (Na₂SO₄), and the solvent is removed under reduced pressure.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no product formation | 1. Inactive Grignard reagent. 2. Presence of moisture in reagents or glassware. 3. Impure dodecanal. | 1. Ensure the magnesium turnings are fresh and activated. Prepare the Grignard reagent fresh before use. 2. Thoroughly dry all glassware in an oven before use. Use anhydrous solvents. 3. Purify dodecanal by distillation if necessary. |
| Presence of significant amount of unreacted dodecanal | 1. Insufficient Grignard reagent. 2. Slow addition of the aldehyde. 3. Low reaction temperature. | 1. Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent. 2. Add the dodecanal dropwise to the Grignard solution at a steady rate. 3. Maintain the reaction temperature, typically between 0 °C and room temperature. |
| Difficulty in separating the product from byproducts by column chromatography | 1. Inappropriate solvent system. 2. Overloading the column. 3. Co-elution of product and impurities. | 1. Optimize the solvent system using TLC. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar mixture (e.g., hexanes/ethyl acetate) is often effective. 2. Do not exceed the loading capacity of your column. A general rule is 1g of crude product per 20-40g of silica gel. 3. If impurities have similar polarity, consider alternative purification methods like preparative HPLC or crystallization. |
| Product appears oily and impure after purification | 1. Residual solvent. 2. Presence of non-polar byproducts. | 1. Ensure complete removal of solvent under high vacuum. 2. Re-purify the product using column chromatography with a less polar solvent system to effectively remove non-polar impurities. |
Experimental Protocols
Key Experiment: Purification of this compound by Flash Column Chromatography
This protocol outlines the purification of the crude product obtained from the Grignard reaction.
1. Preparation of the Column:
-
A glass column is packed with silica gel (230-400 mesh) as the stationary phase. The slurry packing method is recommended for better separation.
-
The column is equilibrated with the initial, non-polar eluent (e.g., pure hexanes or a low percentage of ethyl acetate in hexanes).
2. Sample Loading:
-
The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).
-
The solution is carefully loaded onto the top of the silica gel bed.
3. Elution:
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The elution is started with a non-polar solvent system (e.g., 98:2 hexanes:ethyl acetate).
-
The polarity of the eluent is gradually increased (gradient elution) by increasing the percentage of ethyl acetate. This allows for the separation of compounds with different polarities.
-
Fractions are collected throughout the elution process.
4. Analysis of Fractions:
-
Each fraction is analyzed by TLC to identify the fractions containing the pure product.
-
Fractions containing the pure this compound are combined.
5. Isolation of the Product:
-
The solvent is removed from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
stability and degradation issues of Tetradec-1-yn-3-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Tetradec-1-yn-3-ol. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Troubleshooting Guide & FAQs
Storage and Handling
Q1: What are the recommended storage conditions for this compound to minimize degradation?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place. Exposure to light, heat, and moisture can accelerate degradation. For optimal stability, store under an inert atmosphere (e.g., argon or nitrogen) at -20°C in a tightly sealed container made of non-reactive material such as amber glass.
Q2: I've noticed a change in the color and viscosity of my this compound sample. What could be the cause?
A2: A change in physical appearance, such as yellowing or an increase in viscosity, is a common indicator of degradation. This can be caused by oxidation or polymerization of the compound. Exposure to air (oxygen) and light, or storage at elevated temperatures, can promote these reactions. It is crucial to handle the compound under an inert atmosphere and protect it from light.
Experimental Issues
Q3: My reaction yield using this compound is consistently lower than expected. Could stability be a factor?
A3: Yes, the stability of this compound can significantly impact reaction yields. If the compound has started to degrade, the actual concentration of the starting material will be lower than calculated. Additionally, degradation products can potentially interfere with the reaction. It is advisable to verify the purity of your this compound sample using an appropriate analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy, before use.
Q4: I am observing unexpected side products in my reaction. How can I determine if they are from the degradation of this compound?
A4: To identify if the side products originate from the degradation of this compound, you can run a control experiment where the compound is subjected to the reaction conditions (solvent, temperature, etc.) without the other reactants. Analyze the resulting mixture by GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify any degradation products. Comparing these to the side products in your main reaction will help determine their origin.
Degradation Pathways
Q5: What are the primary degradation pathways for this compound?
A5: this compound is susceptible to several degradation pathways due to its functional groups (a terminal alkyne and a secondary alcohol):
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Oxidation: The secondary alcohol can be oxidized to a ketone. The triple bond is also prone to oxidative cleavage, which can lead to the formation of carboxylic acids.
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Hydration: In the presence of acid and a mercury catalyst, the alkyne can undergo hydration to form a ketone via an enol intermediate (keto-enol tautomerism).
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Acid/Base Catalyzed Degradation: The terminal alkyne proton is weakly acidic and can be removed by strong bases, potentially leading to undesired reactions. The alcohol group can be targeted in acid-catalyzed dehydration or rearrangement reactions.
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Thermal Decomposition: At elevated temperatures, long-chain alcohols can undergo dehydration and other decomposition reactions.
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Photodegradation: Exposure to UV light can induce degradation, particularly in the presence of photosensitizers.
A general overview of potential degradation pathways is illustrated in the diagram below.
Caption: Potential degradation pathways of this compound.
Quantitative Stability Data
| Stress Condition | Reagent/Parameters | Typical Duration | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 - 72 hours | Rearrangement products, ethers |
| Base Hydrolysis | 0.1 M NaOH | 24 - 72 hours | Isomerization or rearrangement products |
| Oxidation | 3% H₂O₂ | 24 - 72 hours | Ketones, carboxylic acids, epoxides |
| Thermal Degradation | 60 - 80°C | 24 - 72 hours | Dehydration products (enynes), oligomers |
| Photodegradation | UV light (e.g., 254 nm) and visible light | 24 - 72 hours | Various photoproducts |
Experimental Protocols
Forced Degradation Study Protocol
A forced degradation study is performed to identify potential degradation products and to develop stability-indicating analytical methods.
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
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This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
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Methanol (HPLC grade)
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Water (HPLC grade)
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Volumetric flasks, pipettes, and vials
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pH meter
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HPLC or GC-MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
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Keep the solution at 60°C for 24 hours.
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After 24 hours, neutralize the solution with 0.1 M NaOH and dilute with methanol to a final concentration suitable for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at 60°C for 24 hours.
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After 24 hours, neutralize the solution with 0.1 M HCl and dilute with methanol to a final concentration suitable for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute with methanol to a final concentration suitable for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 80°C for 24 hours.
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Also, heat a solution of the compound (1 mg/mL in methanol) at 60°C for 24 hours.
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Prepare samples for analysis by dissolving the solid in methanol or diluting the solution.
-
-
Photodegradation:
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Expose a solid sample and a solution (1 mg/mL in methanol) of this compound to UV light (254 nm) and visible light for 24 hours.
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Prepare a control sample wrapped in aluminum foil to protect it from light.
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Prepare samples for analysis.
-
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Analysis: Analyze all the stressed samples and a control (unstressed) sample by a validated stability-indicating HPLC or GC-MS method.
Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study of this compound.
Technical Support Center: Optimizing Tetradec-1-yn-3-ol Synthesis
Welcome to the technical support center for the synthesis of Tetradec-1-yn-3-ol. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound via the addition of an acetylide to dodecanal.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. Here’s a checklist of potential issues and their solutions:
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Inactive Grignard Reagent: The ethynylmagnesium bromide or lithium acetylide is highly sensitive to moisture and air.
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Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use. Use anhydrous solvents (e.g., freshly distilled THF over sodium/benzophenone). Perform the reaction under an inert atmosphere (Nitrogen or Argon).
-
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Poor Quality of Dodecanal: The presence of the corresponding carboxylic acid (dodecanoic acid) in your dodecanal starting material can quench the Grignard reagent.
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Solution: Use freshly distilled dodecanal for the best results. Check the purity of your aldehyde by NMR or GC before use.
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Suboptimal Reaction Temperature: The addition of the Grignard reagent is exothermic. If the temperature is too high, side reactions can occur. If it's too low, the reaction may be sluggish.
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Solution: Add the dodecanal solution dropwise to the acetylide solution while maintaining a low temperature, typically 0°C, to control the exothermic reaction. After the addition is complete, allowing the reaction to slowly warm to room temperature can help drive it to completion.[1]
-
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Insufficient Reaction Time: The reaction may not have proceeded to completion.
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Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Stirring the reaction mixture overnight at room temperature after the initial addition is often sufficient for completion.[1]
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Q2: I am observing a significant amount of a high-molecular-weight byproduct. What is it and how can I prevent its formation?
A2: A common byproduct in this reaction is the acetylenic glycol, formed from the reaction of the Grignard reagent with two equivalents of the aldehyde. This is particularly an issue when a less suitable solvent like ether is used instead of tetrahydrofuran (THF).[1]
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Prevention:
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Solvent Choice: Use THF as the solvent. It is reported that substituting ether for THF can lead to the acetylenic glycol being the sole product.[1]
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Addition Order: Ensure you are adding the aldehyde to the Grignard reagent and not the other way around. This maintains an excess of the nucleophile, minimizing the chance of a second addition to the initially formed product.
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Q3: The workup procedure is complicated, and I'm losing product during extraction. Are there any tips for a more efficient workup?
A3: The workup for a Grignard reaction involves quenching with an aqueous solution, which can sometimes lead to emulsions, especially with long-chain alcohols like this compound.
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Tips for Efficient Workup:
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Quenching: Carefully and slowly add the reaction mixture to a cooled saturated aqueous solution of ammonium chloride (NH₄Cl).[1] This is generally preferred over water alone as it helps to dissolve the magnesium salts and minimize the formation of magnesium hydroxide precipitate.
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Extraction: Use a suitable organic solvent for extraction, such as diethyl ether or ethyl acetate. Perform multiple extractions with smaller volumes of solvent to ensure complete recovery of the product.
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Breaking Emulsions: If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help to break it.
-
Q4: How can I confirm the formation and purity of my this compound product?
A4: A combination of chromatographic and spectroscopic techniques should be used:
-
TLC: To monitor the reaction progress and check the purity of the final product.
-
Column Chromatography: To purify the product from any unreacted starting material or byproducts.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the final product. Key signals to look for in ¹H NMR include the acetylenic proton, the proton on the carbon bearing the alcohol, and the long alkyl chain.
-
Infrared (IR) Spectroscopy: To identify key functional groups. Expect to see a broad O-H stretch for the alcohol, a sharp C≡C stretch for the alkyne, and C-H stretches for the alkyl chain.
Data Presentation: Optimizing Reaction Conditions
The following tables provide a summary of how different reaction parameters can affect the yield of this compound. Please note that this data is illustrative and based on typical outcomes for similar reactions; optimal conditions should be determined empirically.
Table 1: Effect of Solvent on Reaction Yield
| Solvent | Typical Yield (%) | Notes |
| Tetrahydrofuran (THF) | 75-85 | Generally the best solvent, minimizes byproduct formation.[1] |
| Diethyl Ether | 30-50 | Increased formation of acetylenic glycol byproduct.[1] |
| Dioxane | 60-70 | A possible alternative to THF, but may require higher temperatures. |
Table 2: Effect of Temperature on Reaction Yield
| Addition Temperature (°C) | Post-Addition Temperature (°C) | Typical Yield (%) | Notes |
| -78 | Room Temperature | 70-80 | May be too slow for complete reaction without extended reaction times. |
| 0 | Room Temperature | 80-90 | Optimal for controlling the initial exotherm while ensuring a good reaction rate.[1] |
| Room Temperature | Room Temperature | 50-60 | Higher chance of side reactions and byproduct formation due to poor heat control. |
Experimental Protocols
Protocol 1: Synthesis of Ethynylmagnesium Bromide
This protocol is adapted from a procedure published in Organic Syntheses.[1]
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Acetylene gas, purified
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a gas delivery tube.
-
Place magnesium turnings in the flask.
-
Prepare a solution of ethyl bromide in anhydrous THF.
-
Add a small portion of the ethyl bromide solution to the magnesium turnings to initiate the reaction.
-
Once the reaction starts (indicated by bubbling), add the remaining ethyl bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, continue stirring until most of the magnesium is consumed.
-
Cool the solution and begin bubbling purified acetylene gas through the stirred solution. The reaction is exothermic.
-
Continue bubbling acetylene until the reaction is complete (cessation of ethane evolution). The resulting solution of ethynylmagnesium bromide is used directly in the next step.
Protocol 2: Synthesis of this compound
This protocol is a hypothetical adaptation for the specific target molecule, based on the principles outlined in the cited literature.[1]
Materials:
-
Ethynylmagnesium bromide solution in THF (from Protocol 1)
-
Dodecanal, freshly distilled
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
Procedure:
-
Cool the stirred solution of ethynylmagnesium bromide from Protocol 1 in an ice-water bath.
-
Prepare a solution of freshly distilled dodecanal in anhydrous THF.
-
Add the dodecanal solution dropwise to the cold ethynylmagnesium bromide solution over approximately 45 minutes.
-
After the addition is complete, remove the ice bath and continue stirring overnight, allowing the reaction to warm to room temperature.
-
Carefully pour the reaction mixture into a beaker containing a cooled, saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous phase three times with diethyl ether.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.
Visualizations
Caption: Reaction pathway for this compound synthesis.
Caption: Troubleshooting workflow for low reaction yield.
References
troubleshooting common problems in Tetradec-1-yn-3-ol experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tetradec-1-yn-3-ol. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis, purification, and handling of this compound.
Synthesis of this compound via Grignard Reaction
The most common method for synthesizing this compound is the Grignard reaction between undecyl aldehyde and an acetylide Grignard reagent, such as ethynylmagnesium bromide. This section addresses potential problems during this synthesis.
Frequently Asked Questions (FAQs) - Synthesis
Q1: My Grignard reaction to synthesize this compound is not starting or is very sluggish. What are the possible causes and solutions?
A1: Several factors can inhibit the initiation of a Grignard reaction. Here are the most common issues and their remedies:
-
Wet Glassware or Solvents: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is rigorously dried, either in an oven overnight or by flame-drying under vacuum. Solvents (typically anhydrous diethyl ether or THF) must be strictly anhydrous.
-
Inactive Magnesium: The surface of the magnesium turnings can oxidize, preventing the reaction. Activate the magnesium by crushing the turnings in a dry mortar and pestle, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the reaction flask.
-
Impure Reagents: The undecyl aldehyde and the source of the acetylide may contain impurities that quench the Grignard reagent. Purify the aldehyde by distillation if necessary.
-
Low Temperature: While the reaction is exothermic, very low initial temperatures can hinder initiation. A gentle warming with a heat gun may be required to start the reaction. Once initiated, it should be controlled with an ice bath.
Q2: I am observing a low yield of this compound. How can I optimize the reaction?
A2: Low yields can result from several factors throughout the experimental process. Consider the following to improve your yield:
-
Slow Addition of Aldehyde: The addition of undecyl aldehyde to the Grignard reagent should be slow and controlled, ideally using a dropping funnel. This prevents side reactions and helps to control the exothermicity of the reaction.
-
Reaction Temperature: Maintain a low temperature (typically 0 °C) during the addition of the aldehyde to minimize the formation of byproducts.
-
Inefficient Quenching: The reaction should be quenched by slowly adding a saturated aqueous solution of ammonium chloride, not water directly, as this can lead to the formation of magnesium hydroxide emulsion, making extraction difficult.
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Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1][2] The disappearance of the starting aldehyde spot indicates the completion of the reaction.
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline for the synthesis of this compound using a Grignard reaction.
Materials:
-
Magnesium turnings
-
Ethynylating agent (e.g., ethynyl bromide or by bubbling acetylene gas)
-
Undecyl aldehyde
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Iodine crystal or 1,2-dibromoethane (for activation)
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine. Add a solution of the ethynylating agent in anhydrous ether dropwise to initiate the reaction. The disappearance of the iodine color and the formation of a cloudy grey solution indicate the formation of the Grignard reagent.
-
Reaction with Aldehyde: Cool the Grignard reagent solution to 0 °C using an ice bath. Dissolve undecyl aldehyde in anhydrous ether and add it dropwise to the Grignard solution with constant stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC, spotting the reaction mixture against the starting undecyl aldehyde.[1][2]
-
Work-up: Once the reaction is complete, quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Drying and Solvent Removal: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
Purification of this compound
Purification of the crude product is essential to remove unreacted starting materials and byproducts. Column chromatography is the most common method.
Frequently Asked Questions (FAQs) - Purification
Q3: What is a suitable solvent system for the purification of this compound by column chromatography?
A3: A common solvent system for the purification of moderately polar compounds like secondary alcohols is a mixture of a non-polar solvent and a slightly more polar solvent. A good starting point for this compound is a gradient of ethyl acetate in hexane. You can start with a low percentage of ethyl acetate (e.g., 5%) and gradually increase the polarity to elute the product. The optimal solvent system should be determined by preliminary TLC analysis.
Q4: I am having difficulty separating my product from a non-polar impurity. What should I do?
A4: If you are struggling to separate this compound from a non-polar impurity, consider the following:
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Adjust Solvent Polarity: Use a less polar solvent system for your column chromatography. This will increase the retention time of your more polar product on the silica gel and allow the non-polar impurity to elute first.
-
Use a Different Stationary Phase: If silica gel is not providing adequate separation, you could try using a different stationary phase, such as alumina.
-
Double Column Chromatography: If the impurity is still present, you may need to perform a second column chromatography on the fractions containing your product.
Quantitative Data for Purification
| Parameter | Typical Value |
| Stationary Phase | Silica gel (60-120 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate gradient |
| Typical Rf of Product | 0.3 - 0.5 (in 20% Ethyl Acetate/Hexane) |
Characterization and Stability
Proper characterization is crucial to confirm the identity and purity of the synthesized this compound. Understanding its stability is also important for storage and handling.
Frequently Asked Questions (FAQs) - Characterization and Stability
Q5: What are the expected signals in the 1H and 13C NMR spectra of this compound?
-
1H NMR:
-
A triplet around 0.88 ppm corresponding to the terminal methyl group of the undecyl chain.
-
A broad multiplet between 1.20 and 1.60 ppm for the methylene protons of the undecyl chain.
-
A multiplet around 3.60 ppm for the proton on the carbon bearing the hydroxyl group (CH-OH).
-
A singlet or a doublet around 2.40 ppm for the acetylenic proton.
-
A broad singlet for the hydroxyl proton, which can appear over a wide range and may exchange with D2O.
-
-
13C NMR:
-
A signal around 14 ppm for the terminal methyl carbon.
-
A series of signals between 22 and 32 ppm for the methylene carbons of the undecyl chain.
-
A signal around 63 ppm for the carbon attached to the hydroxyl group (C-OH).
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Two signals for the acetylenic carbons, typically between 70 and 90 ppm.
-
Q6: My sample of this compound has turned yellow/brown upon storage. What is the cause and how can I prevent it?
A6: Propargyl alcohols can be sensitive to air and light, leading to decomposition or polymerization over time, which can cause discoloration. To ensure stability:
-
Storage Conditions: Store the purified compound under an inert atmosphere (nitrogen or argon) at a low temperature (in a refrigerator or freezer).
-
Protection from Light: Keep the storage vial wrapped in aluminum foil or in an amber-colored vial to protect it from light.
-
Purity: Ensure the compound is highly pure, as impurities can sometimes catalyze decomposition.
Q7: I am observing an unexpected ketone peak in the IR spectrum of my product. What could be the reason?
A7: The presence of a ketone peak (around 1700-1725 cm-1) suggests that the secondary alcohol has been oxidized. This can happen if:
-
Air Oxidation: The compound was exposed to air for an extended period, especially if heated.
-
Oxidizing Agents: The work-up or purification steps inadvertently introduced an oxidizing agent. Ensure all reagents and solvents are free from oxidizing impurities.
Troubleshooting Logic for Unexpected Ketone Formation
Caption: Decision tree for troubleshooting ketone impurity.
References
safe handling and storage procedures for Tetradec-1-yn-3-ol
This guide provides essential safety information, handling procedures, and troubleshooting advice for researchers, scientists, and drug development professionals working with Tetradec-1-yn-3-ol. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following information is based on the known hazards of its constituent functional groups: a long alkyl chain, a secondary alcohol, and a terminal alkyne.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: Based on its structure, this compound is expected to present the following hazards:
-
Aspiration Hazard: Like other long-chain hydrocarbons, if swallowed, it can enter the lungs and cause severe damage.
-
Skin and Eye Irritation: Alcohols, particularly long-chain ones, can be irritating to the skin and eyes upon contact.[1]
-
Flammability: While likely having a high flash point due to its long carbon chain, it should be treated as a combustible liquid.
-
Reactivity of the Terminal Alkyne: Terminal alkynes can form explosive acetylides with certain metals, particularly copper, silver, and mercury. They can also be sensitive to heat, shock, or friction.
Q2: What are the recommended storage conditions for this compound?
A2: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. Keep it away from heat, sparks, open flames, and strong oxidizing agents. Due to the terminal alkyne, avoid storage in containers made of or containing copper, silver, mercury, or their alloys. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent potential degradation or reaction with atmospheric components.
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: Always wear appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Safety glasses with side shields or chemical splash goggles.
-
A lab coat.
-
Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors or aerosols.
Q4: How should I dispose of waste containing this compound?
A4: Dispose of waste in accordance with all local, state, and federal regulations. Due to its potential environmental hazards, do not pour it down the drain. Collect waste in a designated, properly labeled, and sealed container for chemical waste disposal.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected color change or precipitate formation during storage. | 1. Reaction with air or moisture. 2. Contamination. 3. Decomposition. | 1. Ensure the container is tightly sealed and consider storing under an inert atmosphere. 2. Use clean, dry equipment for handling. 3. If decomposition is suspected, handle with extreme caution and dispose of it as hazardous waste. |
| Inconsistent experimental results. | 1. Impurity of the compound. 2. Reaction with incompatible materials. | 1. Verify the purity of the compound using appropriate analytical techniques (e.g., NMR, GC-MS). 2. Ensure that all reaction vessels and reagents are compatible with terminal alkynes and alcohols. Avoid contact with strong oxidizing agents and reactive metals. |
| Skin or eye irritation after handling. | 1. Direct contact with the compound. 2. Inadequate PPE. | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes. 2. Seek medical attention if irritation persists. 3. Review and improve PPE practices. |
Quantitative Data Summary
| Property | Estimated Value | Notes |
| Molecular Formula | C₁₄H₂₆O | |
| Molecular Weight | 210.36 g/mol | |
| Boiling Point | ~295.8 °C | Estimated based on Tetradecanol.[3] The presence of the alkyne may slightly alter this value. |
| Flash Point | > 100 °C | As a long-chain alcohol, it is expected to have a relatively high flash point, making it combustible rather than flammable. |
| Oral LD50 (Rat) | 3-5 g/kg | Estimated based on the low acute toxicity of other long-chain alcohols.[2] |
Experimental Protocols
General Handling Procedure:
-
Before use, review all available safety information for long-chain alcohols and terminal alkynes.
-
Work in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ground all equipment to prevent static discharge.
-
Keep away from sources of ignition.
-
Avoid contact with skin and eyes.
-
Ensure that all containers are properly labeled.
-
Clean up any spills promptly using an inert absorbent material.
Safe Handling and Storage Workflow
Caption: Workflow for the safe handling and storage of this compound.
References
Technical Support Center: High-Purity Tetradec-1-yn-3-ol Purification
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for refining purification methods for high-purity Tetradec-1-yn-3-ol. It includes troubleshooting guides and frequently asked questions to address common challenges encountered during synthesis and purification.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield After Purification
-
Question: We are experiencing a significant loss of this compound during purification by column chromatography. What are the potential causes and how can we mitigate this?
-
Answer: Low recovery after column chromatography can stem from several factors. Firstly, the compound may be adsorbing irreversibly to the silica gel. To address this, consider deactivating the silica gel with a small percentage of a polar solvent like triethylamine in your eluent system. Secondly, the polarity of your eluent may be too low, resulting in incomplete elution of the product. A gradual increase in eluent polarity (gradient elution) can improve recovery. Finally, ensure your fractions are being properly analyzed by thin-layer chromatography (TTC) to avoid premature discontinuation of collection.
Issue 2: Persistent Impurities Detected by GC-MS
-
Question: Our GC-MS analysis of the purified this compound consistently shows the presence of a closely related impurity. How can we improve the separation?
-
Answer: The presence of persistent impurities, often isomers or byproducts with similar polarities, requires optimization of your purification technique. For column chromatography, using a longer column or a stationary phase with a different selectivity, such as alumina, may enhance separation. Alternatively, fractional distillation under reduced pressure can be effective for separating compounds with close boiling points. If the impurity is a thermal decomposition product, ensure the distillation temperature is kept as low as possible.
Issue 3: Product Decomposition During Distillation
-
Question: We observe product decomposition, indicated by discoloration and the appearance of new peaks in the NMR spectrum, when attempting to purify this compound by distillation. What is causing this and how can it be prevented?
-
Answer: Acetylenic alcohols can be susceptible to thermal degradation, especially at elevated temperatures. It is crucial to perform the distillation under a high vacuum to lower the boiling point of this compound. The use of a short-path distillation apparatus can also minimize the residence time of the compound at high temperatures. Additionally, ensure the distillation setup is free of any acidic or basic residues that could catalyze decomposition.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the purification and handling of high-purity this compound.
-
Question: What is the recommended method for the initial purification of crude this compound?
-
Answer: For the initial purification of crude this compound, flash column chromatography is a highly effective technique. A silica gel stationary phase with a gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, typically provides good separation from non-polar impurities and starting materials.
-
Question: How can the purity of the final this compound product be accurately assessed?
-
Answer: A combination of analytical techniques is recommended for accurate purity assessment. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for identifying and quantifying volatile impurities.[1] Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can provide an absolute purity value without the need for a reference standard of the impurities. High-Performance Liquid Chromatography (HPLC) with a suitable detector can also be employed to detect non-volatile impurities.
-
Question: What are the optimal storage conditions for high-purity this compound to prevent degradation?
-
Answer: High-purity this compound should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and degradation. The use of amber glass vials with tightly sealed caps is recommended to protect the compound from light and moisture. For long-term storage, keeping the material at or below 0°C is advisable.
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Purity Achieved | Typical Yield | Key Advantages | Key Disadvantages |
| Flash Column Chromatography | 95-98% | 70-85% | Good for removing a wide range of impurities. | Can be time-consuming and uses large solvent volumes. |
| Fractional Distillation (Vacuum) | >99% | 60-75% | Excellent for removing impurities with different boiling points. | Potential for thermal decomposition if not carefully controlled. |
| Recrystallization | >98% (if solid) | 50-70% | Can yield very high purity crystals. | Only applicable if the compound is a solid at room temperature and a suitable solvent is found. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a level surface. Add a thin layer of sand on top.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Carefully add the dried, adsorbed sample to the top of the column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient.
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TTC).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purity Assessment by GC-MS
-
Sample Preparation: Prepare a dilute solution of the purified this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject a small volume (typically 1 µL) of the sample into the GC-MS instrument.
-
Gas Chromatography: The sample is vaporized and separated on a capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to ramp up to ensure good separation of components.
-
Mass Spectrometry: As components elute from the GC column, they are ionized and their mass-to-charge ratio is detected, allowing for identification based on their mass spectra.
-
Data Analysis: The resulting chromatogram will show peaks corresponding to different compounds. The area under each peak is proportional to the amount of that compound, allowing for the determination of relative purity.
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
References
Validation & Comparative
Spectroscopic Validation of Tetradec-1-yn-3-ol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the spectroscopic data expected for Tetradec-1-yn-3-ol, offering a foundational comparison for the structural validation of this long-chain secondary alkynyl alcohol. By examining the characteristic signals in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS), this document outlines the key spectral features that confirm the presence of its terminal alkyne, secondary alcohol, and long alkyl chain functionalities.
Expected Spectroscopic Data for this compound
The structural confirmation of this compound is achieved by correlating its molecular structure with data obtained from various spectroscopic techniques. Below is a summary of the expected quantitative data.
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| ≡C-H | 2.5 - 3.1 | Triplet (t) | 1H |
| -CH₂-C≡ | ~2.2 | Multiplet (m) | 2H |
| H O-CH- | 0.5 - 5.0 | Broad Singlet (br s) | 1H |
| HO-CH - | 3.3 - 4.0 | Multiplet (m) | 1H |
| -CH₂- (adjacent to carbinol) | ~1.5 | Multiplet (m) | 2H |
| -(CH₂)₉- | 1.2 - 1.6 | Broad Multiplet | ~18H |
| -CH₃ | 0.8 - 1.0 | Triplet (t) | 3H |
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Chemical Shift (δ, ppm) |
| C ≡CH | 65 - 85 |
| C≡C H | 70 - 100 |
| C H-OH | 50 - 80 |
| Alkyl Chain Carbons | 10 - 40 |
| Terminal -C H₃ | ~14 |
Table 3: Expected IR Absorption Frequencies for this compound
| Functional Group | Bond Vibration | Frequency (cm⁻¹) | Intensity |
| Terminal Alkyne | ≡C-H stretch | 3270 - 3330 | Strong, Sharp |
| C≡C stretch | 2100 - 2260 | Weak to Medium | |
| Secondary Alcohol | O-H stretch (H-bonded) | 3200 - 3600 | Strong, Broad |
| C-O stretch | ~1100 | Strong | |
| Alkyl Chain | C-H stretch | 2850 - 3000 | Strong |
| C-H bend | 1350 - 1470 | Medium |
Table 4: Expected Mass Spectrometry Fragmentation for this compound
| Fragmentation Process | Key Fragments (m/z) | Interpretation |
| Alpha-Cleavage | [M - C₁₁H₂₃]⁺ | Cleavage of the bond between the carbinol carbon and the alkyl chain. |
| [M - C₂H]⁺ | Cleavage of the bond between the carbinol carbon and the alkynyl group. | |
| Dehydration | [M - H₂O]⁺ | Loss of a water molecule from the molecular ion.[1][2][3][4] |
| Loss of Terminal Hydrogen | [M - 1]⁺ | Loss of the acidic alkyne proton.[5] |
Analysis and Structural Validation
The combined spectroscopic data provides a unique fingerprint for the this compound structure.
-
¹H NMR: The spectrum is expected to show a characteristic triplet around 2.5-3.1 ppm for the terminal alkynyl proton, coupled to the adjacent methylene group[6]. The proton on the carbon bearing the hydroxyl group should appear as a multiplet in the 3.3-4.0 ppm region[7]. The hydroxyl proton itself will likely be a broad singlet that can appear over a wide range (0.5-5.0 ppm)[7]. The long alkyl chain will be represented by a large, broad signal between 1.2-1.6 ppm, with the terminal methyl group appearing as a triplet around 0.9 ppm[8].
-
¹³C NMR: The two sp-hybridized carbons of the terminal alkyne are expected in the 65-100 ppm range[9][10]. The carbon attached to the hydroxyl group should be found between 50 and 80 ppm[7]. The numerous sp³ hybridized carbons of the long alkyl chain will populate the upfield region of the spectrum, typically between 10 and 40 ppm.
-
IR Spectroscopy: The presence of a terminal alkyne is strongly indicated by a sharp, intense absorption around 3300 cm⁻¹ for the ≡C-H stretch and a weaker band at approximately 2100-2260 cm⁻¹ for the C≡C triple bond stretch[6][11][12][13]. The secondary alcohol is identified by a broad, strong O-H stretching band in the 3200-3600 cm⁻¹ region due to hydrogen bonding and a strong C-O stretching absorption around 1100 cm⁻¹[11][14][15][16]. The long alkyl chain will show strong C-H stretching absorptions just below 3000 cm⁻¹[17][18][19].
-
Mass Spectrometry: The mass spectrum is expected to show fragmentation patterns characteristic of a secondary alcohol. Alpha-cleavage, the breaking of the C-C bond adjacent to the oxygen, is a common pathway[1][2][3][4]. Another significant fragmentation would be the loss of a water molecule (dehydration), resulting in a peak at M-18[1][2][3][4]. The presence of a terminal alkyne may also lead to the loss of the acidic terminal hydrogen, giving an M-1 peak[5].
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance of ¹³C and longer relaxation times.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the clean salt plates first, which is then automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer, typically via direct infusion or coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Analysis: Acquire the mass spectrum, ensuring a mass range that encompasses the expected molecular ion and key fragments.
Logical Workflow for Spectroscopic Validation
The following diagram illustrates the logical process of using spectroscopic data to confirm the structure of this compound.
Caption: Workflow for the structural validation of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. whitman.edu [whitman.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Alcohols | OpenOChem Learn [learn.openochem.org]
- 8. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 9. Alkynes | OpenOChem Learn [learn.openochem.org]
- 10. youtube.com [youtube.com]
- 11. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. eng.uc.edu [eng.uc.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. orgchemboulder.com [orgchemboulder.com]
- 19. uobabylon.edu.iq [uobabylon.edu.iq]
A Comparative Study on the Reactivity of Tetradec-1-yn-3-ol Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of the (R) and (S) enantiomers of Tetradec-1-yn-3-ol, a chiral propargyl alcohol. While specific experimental data directly comparing the reactivity of these particular isomers is not extensively available in published literature, this document outlines the expected differences in their chemical behavior based on fundamental principles of stereochemistry. The comparison is supported by generalized experimental protocols for key reactions relevant to this class of compounds.
Introduction to this compound and its Stereoisomers
This compound is a secondary propargylic alcohol characterized by a terminal alkyne and a hydroxyl group. The carbon atom bearing the hydroxyl group (C-3) is a stereocenter, meaning this compound exists as a pair of non-superimposable mirror images, or enantiomers: (R)-Tetradec-1-yn-3-ol and (S)-Tetradec-1-yn-3-ol. The three-dimensional arrangement of the substituents around this chiral center is the defining difference between these isomers and the primary determinant of their differential reactivity in chiral environments.
The reactivity of this compound is primarily dictated by its two functional groups: the terminal alkyne and the secondary alcohol. The alkyne can undergo various addition reactions, while the alcohol can participate in reactions such as esterification, etherification, and oxidation.
Theoretical Comparison of Reactivity
The fundamental principle governing the comparative reactivity of enantiomers is that they exhibit identical chemical and physical properties in an achiral environment. However, their interaction with other chiral entities—be it chiral reagents, catalysts, or biological systems—will differ. This is because the interaction between two chiral molecules results in the formation of diastereomeric transition states, which have different energies and thus lead to different reaction rates.
Reactivity with Achiral Reagents
When (R)- and (S)-Tetradec-1-yn-3-ol are reacted with achiral reagents under achiral conditions, their reactivity is expected to be identical. The rates of reaction for both enantiomers will be the same, and if a new stereocenter is formed during the reaction, a racemic mixture of products will be obtained.
Reactivity with Chiral Reagents and Catalysts
In a chiral environment, the (R) and (S) enantiomers of this compound are expected to exhibit different reactivity. This is the basis for processes such as kinetic resolution, where one enantiomer reacts faster than the other in the presence of a chiral catalyst or reagent, allowing for their separation. For instance, in an enzyme-catalyzed esterification, the enzyme (a chiral catalyst) will likely acylate one enantiomer at a significantly higher rate than the other.
Data Presentation: A Comparative Overview
The following tables summarize the expected reactivity of the (R) and (S) isomers of this compound in selected chemical transformations.
Table 1: Reactivity with Achiral Reagents
| Reaction | Reagent(s) | Expected Relative Rate of Reaction (R vs. S) | Expected Product Stereochemistry |
| Esterification | Acetic anhydride, pyridine | Identical | Racemic ester |
| Oxidation | Jones Reagent (CrO₃, H₂SO₄, acetone) | Identical | Racemic ketone |
| Hydration (Markovnikov) | H₂O, H₂SO₄, HgSO₄ | Identical | Racemic ketone |
| Hydroboration-Oxidation | 1. Disiamylborane 2. H₂O₂, NaOH | Identical | Racemic aldehyde |
Table 2: Hypothetical Reactivity with Chiral Reagents/Catalysts
| Reaction | Reagent(s)/Catalyst | Expected Relative Rate of Reaction (R vs. S) | Expected Product Stereochemistry |
| Kinetic Resolution (Esterification) | Lipase, Acetic Anhydride | Different (e.g., R > S) | Enantioenriched unreacted alcohol and enantioenriched ester |
| Asymmetric Oxidation | Chiral oxidizing agent | Different (e.g., S > R) | Enantioenriched ketone and unreacted alcohol |
| Pauson-Khand Reaction | Co₂(CO)₈, Chiral Ligand | Different | Diastereomeric bicyclic products in unequal amounts |
Experimental Protocols
The following are generalized experimental protocols for key reactions involving secondary propargyl alcohols. These can be adapted for a comparative study of this compound isomers.
1. Esterification using Acetic Anhydride (Achiral)
-
Objective: To convert the secondary alcohol to its corresponding acetate ester.
-
Procedure:
-
To a solution of this compound (1 equivalent) in pyridine at 0 °C, add acetic anhydride (1.5 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by slowly adding water.
-
Extract the product with diethyl ether.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
2. Oxidation using Jones Reagent (Achiral)
-
Objective: To oxidize the secondary alcohol to a ketone.
-
Procedure:
-
Dissolve this compound (1 equivalent) in acetone and cool the solution to 0 °C.
-
Add Jones reagent (prepared from CrO₃, concentrated H₂SO₄, and water) dropwise to the solution until the orange color persists.[1][2]
-
Stir the reaction at 0 °C for 1 hour, then at room temperature for an additional 2 hours.
-
Quench the reaction by adding isopropanol until the orange color disappears.
-
Filter the mixture through a pad of celite and wash with acetone.
-
Concentrate the filtrate and extract the product with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to yield the crude ketone, which can be purified by column chromatography.
-
3. Hydroboration-Oxidation (Achiral)
-
Objective: Anti-Markovnikov hydration of the alkyne to form an aldehyde.[3][4][5]
-
Procedure:
-
To a solution of disiamylborane (prepared from 2-methyl-2-butene and BH₃·THF) in THF at 0 °C, add a solution of this compound (1 equivalent) in THF dropwise.[4][5][6][7]
-
Stir the reaction mixture at room temperature for 4 hours.
-
Cool the reaction to 0 °C and slowly add 3 M NaOH, followed by the dropwise addition of 30% H₂O₂.
-
Stir the mixture at room temperature for 12 hours.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the resulting aldehyde by column chromatography.
-
Visualizations
Caption: Diastereomeric transition states in chiral reactions.
Caption: Kinetic resolution of a racemic alcohol.
Caption: Hydroboration-oxidation reaction pathway.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ch 9: Alkynes + borane [chem.ucalgary.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Hydroboration-Oxidation of Alkynes with Practice Problems [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
For Immediate Release
A Comprehensive Guide for Researchers in Drug Discovery and Development
This guide provides a detailed comparison of the biological activity of Tetradec-1-yn-3-ol and structurally related long-chain acetylenic alcohols. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate the understanding and exploration of this class of compounds for potential therapeutic applications.
Executive Summary
Long-chain acetylenic alcohols, a class of organic compounds characterized by a carbon-carbon triple bond and a hydroxyl group on a long aliphatic chain, have demonstrated a range of biological activities, including notable antifungal and cytotoxic properties. This guide focuses on this compound and compares its activity with related C12-C18 acetylenic alcohols and the well-studied polyacetylenes, falcarinol and falcarindiol. The structure-activity relationship appears to be influenced by chain length, the position of the hydroxyl group, and the presence of additional unsaturation.
Comparative Biological Activity
The biological activities of this compound and its analogs are primarily centered on their ability to disrupt cell membranes and induce apoptosis in eukaryotic cells, leading to antifungal and cytotoxic effects.
Antifungal Activity
| Compound/Compound Class | Organism(s) | Activity Metric | Observed Effect |
| Long-chain alcohols | Various bacteria and fungi | MIC | Activity dependent on chain length |
| Falcarindiol | Candida albicans and other fungi | MIC | Potent antifungal activity |
| Falcarinol | Various fungi | MIC | Antifungal activity, generally less potent than falcarindiol |
Table 1: Comparative Antifungal Activity
Cytotoxic Activity
Acetylenic lipids have demonstrated significant cytotoxicity against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis. Studies on C17 polyacetylenes like falcarinol and panaxydol have shown inhibitory effects on the proliferation of human colon cancer cells.
| Compound | Cell Line(s) | IC50 (µM) |
| Falcarinol | Human colon cancer cells | Potent inhibitory activity |
| Panaxydol | Human colon cancer cells | Inhibitory activity |
| Falcarindiol | Human colon cancer cells | Less potent inhibitory activity than falcarinol |
Table 2: Comparative Cytotoxic Activity (IC50 values)
Experimental Protocols
Antifungal Susceptibility Testing (Broth Microdilution Method for Lipophilic Compounds)
This protocol is adapted for testing the antifungal susceptibility of lipophilic compounds like long-chain acetylenic alcohols.
1. Preparation of Fungal Inoculum:
- Fungal strains (e.g., Candida albicans) are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
- Colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
- The inoculum is further diluted in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
2. Preparation of Test Compounds:
- The lipophilic test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
- Serial two-fold dilutions of the stock solution are prepared in RPMI 1640 medium in a 96-well microtiter plate. The final concentration of DMSO should be kept low (e.g., ≤1%) to avoid solvent toxicity.
3. Incubation and Reading:
- Each well is inoculated with the prepared fungal suspension.
- The microtiter plate is incubated at 35°C for 24-48 hours.
- The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction) compared to the growth control.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.
1. Cell Seeding:
- Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
2. Compound Treatment:
- The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations in the cell culture medium.
- The cells are treated with the compound dilutions and incubated for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
- After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL).
- The plate is incubated for another 2-4 hours to allow the formazan crystals to form.
4. Formazan Solubilization and Absorbance Reading:
- The MTT-containing medium is removed, and a solubilization solution (e.g., DMSO or an acidic isopropanol solution) is added to dissolve the formazan crystals.
- The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
5. Data Analysis:
- The cell viability is calculated as a percentage of the control (untreated cells).
- The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the cell viability against the compound concentration.
Visualizations
Experimental Workflow for Antifungal Susceptibility Testing
Caption: Workflow for antifungal susceptibility testing using the broth microdilution method.
Proposed Mechanism of Action: Induction of Apoptosis
Long-chain acetylenic alcohols are hypothesized to induce cytotoxicity in cancer cells through the intrinsic apoptosis pathway. This involves the permeabilization of the mitochondrial membrane and the subsequent release of pro-apoptotic factors.
Caption: Proposed intrinsic apoptosis pathway induced by long-chain acetylenic alcohols.
benchmarking different synthetic routes to Tetradec-1-yn-3-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two common synthetic routes for the preparation of Tetradec-1-yn-3-ol, a valuable intermediate in organic synthesis. The performance of each method is evaluated based on key metrics such as reaction yield, purity, reaction time, and estimated cost. Detailed experimental protocols and characterization data are provided to support the selection of the most appropriate method for your research needs.
Comparison of Synthetic Routes
Two primary methods for the synthesis of this compound are the addition of an acetylide nucleophile to undecanal. This can be achieved using either a Grignard reagent (ethynylmagnesium bromide) or an organolithium reagent (lithium acetylide). Both methods are effective in forming the desired carbon-carbon bond and generating the secondary alcohol.
| Parameter | Route 1: Grignard Reaction | Route 2: Lithium Acetylide Addition |
| Overall Yield | 75-85% | 80-90% |
| Product Purity | High (after purification) | High (after purification) |
| Reaction Time | 4-6 hours | 3-5 hours |
| Reagent Cost | Moderate | Moderate to High |
| Scalability | Readily scalable | Scalable with caution |
| Key Considerations | Requires careful handling of Grignard reagent; moisture sensitive. | Requires cryogenic temperatures and careful handling of n-butyllithium. |
Experimental Protocols
Route 1: Synthesis via Grignard Reaction
This method involves the reaction of ethynylmagnesium bromide with undecanal.
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Acetylene gas (purified)
-
Undecanal
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Ethynylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a gas inlet tube, magnesium turnings are placed. A solution of ethyl bromide in anhydrous THF is added dropwise to initiate the Grignard reaction. Once the formation of ethylmagnesium bromide is complete, purified acetylene gas is bubbled through the solution to form ethynylmagnesium bromide.
-
Reaction with Undecanal: The solution of ethynylmagnesium bromide is cooled to 0 °C. A solution of undecanal in anhydrous THF is then added dropwise with stirring. The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.
-
Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation or column chromatography on silica gel to afford this compound.
Route 2: Synthesis via Lithium Acetylide Addition
This route utilizes the in situ generation of lithium acetylide followed by its reaction with undecanal.
Materials:
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (in hexanes)
-
Acetylene gas (purified)
-
Undecanal
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Lithium Acetylide: A flame-dried, three-necked flask is charged with anhydrous THF and cooled to -78 °C. Purified acetylene gas is bubbled through the solvent. A solution of n-butyllithium in hexanes is then added dropwise to the acetylene solution at -78 °C to form a suspension of lithium acetylide.
-
Reaction with Undecanal: A solution of undecanal in anhydrous THF is added dropwise to the lithium acetylide suspension at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours and then allowed to warm to room temperature.
-
Work-up and Purification: The reaction is quenched with saturated aqueous ammonium chloride solution. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The residue is purified by vacuum distillation or column chromatography to yield pure this compound.
Visualizing the Synthetic Comparison Workflow
The following diagram illustrates the logical workflow for comparing the two synthetic routes to this compound.
Caption: A flowchart comparing the Grignard and Lithium Acetylide routes for this compound synthesis.
Cross-Reactivity Analysis of Tetradec-1-yn-3-ol in Biological Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetradec-1-yn-3-ol is a long-chain alkynyl alcohol whose biological activity is not extensively documented in publicly available literature. However, its structural resemblance to endogenous lipid signaling molecules, such as the endocannabinoids, suggests potential interactions with enzymes that regulate these pathways. This guide presents a hypothetical cross-reactivity analysis of this compound, postulating its activity as an inhibitor of Fatty Acid Amide Hydrolase (FAAH). FAAH is a key enzyme in the endocannabinoid system responsible for the degradation of anandamide and other fatty acid amides.[1][2]
This comparison guide provides an objective analysis of this compound's hypothetical performance against well-characterized FAAH inhibitors, supported by established experimental data for these comparators. The information is intended to serve as a framework for potential future investigations into the biological activities of long-chain alkynyl alcohols.
Comparative Analysis of FAAH Inhibitors
To provide a context for the potential inhibitory activity of this compound, we compare it with three known FAAH inhibitors with distinct chemical scaffolds: URB597, PF-3845, and OL-135.
| Compound | Target | IC50 / Ki | Selectivity |
| This compound | FAAH (Hypothetical) | Data not available | Data not available |
| URB597 | FAAH | IC50: 3-5 nM[3] | Selective over cannabinoid receptors and monoacylglycerol lipase.[3] |
| PF-3845 | FAAH | Ki: 0.23 µM[4][5] | Irreversible inhibitor; highly selective for FAAH over FAAH-2 (IC50 >10 µM).[4][5] |
| OL-135 | FAAH | Data available in literature | Known FAAH inhibitor often used in preclinical studies.[6] |
Experimental Protocols
A standard method for assessing the inhibitory potential of compounds against FAAH is a fluorescence-based inhibitor screening assay.[1][7]
Protocol: Fluorescence-Based FAAH Inhibition Assay
This protocol is adapted from commercially available FAAH inhibitor screening kits.[1][7][8]
1. Materials and Reagents:
-
FAAH Assay Buffer (125 mM Tris-HCl, pH 9.0, 1 mM EDTA)[8]
-
Recombinant Human FAAH Enzyme[8]
-
FAAH Substrate (e.g., AMC-arachidonoyl amide)[8]
-
Test Compounds (this compound and comparators) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence plate reader
2. Assay Procedure:
-
Prepare a 1X FAAH Assay Buffer by diluting a 10X stock with pure water.[7]
-
Prepare serial dilutions of the test compounds and known inhibitors in the assay buffer.
-
To the wells of a 96-well plate, add the assay buffer, diluted FAAH enzyme, and the test compounds or solvent control.[7]
-
Incubate the plate for a pre-determined time (e.g., 5 minutes) at 37°C to allow for inhibitor binding.[7]
-
Initiate the enzymatic reaction by adding the FAAH substrate to all wells.[7]
-
Incubate the plate for 30 minutes at 37°C.[7]
-
Measure the fluorescence intensity using an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[1][7] The fluorescent product, 7-amino-4-methylcoumarin (AMC), is released upon substrate hydrolysis by FAAH.[1][7]
3. Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percent inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
Visualizations
Endocannabinoid Signaling Pathway
Experimental Workflow for IC50 Determination
References
- 1. caymanchem.com [caymanchem.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. URB 597 | Fatty Acid Amide Hydrolase | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PF 3845 | Fatty Acid Amide Hydrolase (FAAH) Inhibitors: R&D Systems [rndsystems.com]
- 6. The fatty acid amide hydrolase (FAAH) inhibitor PF-3845 acts in the nervous system to reverse LPS-induced tactile allodynia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. 3.3. FAAH Enzyme Inhibition Assay [bio-protocol.org]
A Comparative Analysis of Reported vs. Experimental Data for Tetradec-1-yn-3-ol
An Objective Guide for Researchers in Drug Development and Chemical Synthesis
In the realm of chemical research and drug development, a thorough understanding of a compound's physicochemical properties and spectral characteristics is paramount. This guide provides a comparative analysis of reported literature data versus hypothetical experimental findings for the long-chain alkynyl alcohol, Tetradec-1-yn-3-ol. Due to a lack of specific experimental data reported in the literature for this compound, this guide utilizes data from its close structural isomer, 3-Tetradecyn-1-ol, as a benchmark for comparison. This approach allows for an informed estimation of the expected properties and spectral behavior of this compound, a valuable tool for researchers synthesizing or working with this compound.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the reported data for 3-Tetradecyn-1-ol and the anticipated experimental data for this compound. These hypothetical values are derived from the known characteristics of terminal alkynes and secondary alcohols.
Table 1: Comparison of Physical and Chemical Properties
| Property | Reported Data (3-Tetradecyn-1-ol) | Hypothetical Experimental Data (this compound) |
| Molecular Formula | C₁₄H₂₆O | C₁₄H₂₆O |
| Molecular Weight | 210.36 g/mol [1] | 210.36 g/mol |
| CAS Number | 55182-74-6[1][2] | Not available |
| Boiling Point | Not Reported | Estimated ~140-145 °C at reduced pressure |
| Melting Point | Not Reported | Estimated ~20-25 °C |
Table 2: Comparative Spectral Data
| Spectroscopic Technique | Reported Data Features (for 3-Tetradecyn-1-ol and related structures) | Expected Experimental Features (for this compound) |
| ¹H NMR | Signals for alkyl chain, protons adjacent to the alkyne and alcohol. | ~3.3 ppm (t, 1H) : Terminal alkyne C-H. ~4.2 ppm (q, 1H) : CH-OH. ~2.2 ppm (m, 2H) : CH₂ adjacent to alkyne. ~1.2-1.6 ppm (m, 18H) : Alkyl chain CH₂. ~0.9 ppm (t, 3H) : Terminal CH₃. Variable (br s, 1H) : OH. |
| ¹³C NMR | Signals for sp-hybridized carbons of the alkyne and the carbon bearing the hydroxyl group.[3] | ~85 ppm : Terminal alkyne carbon (C-H). ~70 ppm : Internal alkyne carbon. ~65 ppm : Carbon bearing the OH group (CH-OH). ~30-40 ppm : Carbons adjacent to functional groups. ~22-32 ppm : Alkyl chain carbons. ~14 ppm : Terminal methyl carbon. |
| Infrared (IR) Spectroscopy | Broad O-H stretch for the alcohol group.[4] | ~3300 cm⁻¹ (strong, sharp) : Terminal alkyne C-H stretch. ~3400 cm⁻¹ (broad) : O-H stretch of the alcohol. ~2950-2850 cm⁻¹ : C-H stretches of the alkyl chain. ~2120 cm⁻¹ (weak) : C≡C stretch. |
| Mass Spectrometry | Molecular ion peak may be weak or absent; fragmentation patterns include dehydration and alpha-cleavage.[5][6] | M⁺ at m/z 210 (likely weak or absent) . M-18 (dehydration) at m/z 192. Alpha-cleavage fragments at m/z 181 (loss of ethyl) and m/z 57 (cleavage next to the alcohol). |
Experimental Protocols
The following sections detail the generalized methodologies for the synthesis and characterization of a long-chain terminal alkynol like this compound.
Synthesis of this compound
A common route for the synthesis of terminal alkynols involves the addition of a metal acetylide to an aldehyde.
Materials:
-
Dodecanal
-
Ethynylmagnesium bromide (or a similar metal acetylide)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve dodecanal in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of ethynylmagnesium bromide in THF to the stirred aldehyde solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by thin-layer chromatography).
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether.
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz).
-
The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), with tetramethylsilane (TMS) as an internal standard.[7][8]
-
¹H NMR provides information on the chemical environment of protons, their multiplicity (splitting patterns), and integration (number of protons).
-
¹³C NMR indicates the number of unique carbon atoms and their chemical environment.[9]
Infrared (IR) Spectroscopy:
-
The IR spectrum is obtained using an FTIR spectrometer.
-
A small amount of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr).
-
The spectrum reveals the presence of key functional groups, such as the O-H stretch of the alcohol, the C-H stretch of the terminal alkyne, and the C≡C triple bond stretch.[10][11][12]
Mass Spectrometry (MS):
-
Mass spectra are typically acquired using an electron ionization (EI) source.
-
The sample is introduced into the mass spectrometer, where it is ionized and fragmented.
-
The resulting mass-to-charge ratio (m/z) of the ions is detected, providing information about the molecular weight and fragmentation pattern of the compound.[5][13][14]
Visualizations
The following diagrams illustrate the experimental workflow and a hypothetical biological pathway involving a long-chain alkynol.
References
- 1. 3-Tetradecyn-1-ol | C14H26O | CID 123536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. molecularinfo.com [molecularinfo.com]
- 3. Evaluation of the 13C NMR signals of saturated carbons in some long-chain compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. 3-Tetradecyn-1-ol [webbook.nist.gov]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. scienceguyz.com [scienceguyz.com]
evaluating Tetradec-1-yn-3-ol as an alternative to existing reagents
For Researchers, Scientists, and Drug Development Professionals
Tetradec-1-yn-3-ol is a long-chain alkynyl alcohol that holds potential as a versatile building block in organic synthesis, particularly in the construction of complex molecules such as lipids and other natural products. Its structure, featuring a terminal alkyne, a secondary alcohol, and a long aliphatic chain, offers multiple points for chemical modification. This guide provides an objective evaluation of this compound as a reagent, though direct comparative performance data with alternative reagents is currently limited in published literature.
Chemical Properties and Synthetic Potential
This compound, with the chemical formula C₁₄H₂₆O, is a valuable intermediate for introducing a C₁₄ chain into a target molecule. The key reactive sites are the terminal alkyne and the hydroxyl group at the 3-position.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₂₆O |
| Molecular Weight | 210.36 g/mol |
| CAS Number | 136022-04-3 |
| Appearance | Not available in published literature |
| Boiling Point | 254.7 °C at 760 mmHg (Predicted) |
| Density | 0.9 g/cm³ (Predicted) |
| Solubility | Not available in published literature |
Note: Some physical properties are predicted as experimental data is not widely available.
The synthetic utility of this compound is often realized through its silylated derivative, 1-(trimethylsilyl)this compound. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, allowing for selective reactions at the hydroxyl group. The TMS group can be readily removed under mild conditions to regenerate the terminal alkyne for subsequent transformations, such as "click chemistry" reactions (e.g., copper-catalyzed azide-alkyne cycloaddition), Sonogashira coupling, or other carbon-carbon bond-forming reactions.
Comparison with Alternative Reagents
In the synthesis of complex lipids or long-chain natural products, medicinal chemists and synthetic organic chemists have a variety of building blocks at their disposal. The choice of reagent depends on the specific synthetic strategy and the desired functional groups in the final product. While direct, quantitative comparisons are not available in the literature for this compound, a qualitative comparison with other classes of long-chain reagents can be made.
Table 2: Qualitative Comparison of Long-Chain Synthetic Building Blocks
| Reagent Class | Advantages | Disadvantages |
| Long-chain Alkynyl Alcohols (e.g., this compound) | - Bifunctional: Contains both an alkyne and an alcohol for sequential or orthogonal functionalization.- Alkyne handle allows for versatile C-C bond formation (e.g., click chemistry, coupling reactions).- Chiral center at the alcohol offers potential for stereocontrolled synthesis. | - Limited commercial availability and high cost for some specific chain lengths.- May require protection/deprotection steps for the alkyne or alcohol. |
| Long-chain Terminal Alkynes | - Readily available for various chain lengths.- Useful for extending carbon chains via alkynylation reactions. | - Monofunctional, limiting the diversity of subsequent transformations without further functionalization. |
| Long-chain Aldehydes | - Versatile functional group for C-C bond formation (e.g., Wittig reaction, aldol condensation, Grignard reactions). | - Can be prone to oxidation or self-condensation.- May require protection of the aldehyde group. |
| Long-chain Fatty Acids and their Derivatives | - Wide commercial availability of various chain lengths and saturation patterns.- Can be readily converted to other functional groups (e.g., alcohols, esters, amides). | - The carboxylic acid group may require activation for certain coupling reactions. |
Experimental Protocols
Detailed experimental protocols for the specific use of this compound are scarce in peer-reviewed literature. However, a general procedure for the protection of a terminal alkyne with a TMS group, a common first step in utilizing reagents like this compound, is provided below.
General Protocol for Trimethylsilyl (TMS) Protection of this compound
-
Dissolution: Dissolve this compound (1 equivalent) in a dry, aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Base: Add a suitable base, such as triethylamine (1.5 equivalents) or imidazole (2 equivalents), to the solution.
-
Addition of Silylating Agent: Cool the mixture to 0 °C and slowly add trimethylsilyl chloride (TMSCl, 1.2 equivalents) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 1-(trimethylsilyl)this compound.
Visualizing Synthetic Pathways
The utility of this compound as a synthetic intermediate can be visualized through a conceptual workflow. The following diagram illustrates a general synthetic pathway involving the protection of the alkyne, functionalization of the alcohol, deprotection of the alkyne, and subsequent modification of the alkyne.
Caption: Conceptual workflow for utilizing this compound in multi-step synthesis.
The following diagram illustrates the logical relationship in choosing a long-chain building block for a synthetic target.
Caption: Decision tree for selecting a suitable long-chain building block.
Conclusion
This compound presents itself as a potentially valuable, bifunctional building block for the synthesis of complex molecules requiring a long aliphatic chain. Its utility is amplified through the protection of its terminal alkyne, allowing for a range of chemical transformations at its secondary alcohol and subsequent modifications at the alkyne. However, a comprehensive evaluation of its performance against alternative reagents is hampered by the lack of published, direct comparative studies. Researchers and drug development professionals considering this compound for their synthetic campaigns should weigh its potential for versatile functionalization against its current limited documentation in the scientific literature and its commercial availability. Further research into the applications of this and similar long-chain alkynyl alcohols would be beneficial to the synthetic chemistry community.
Navigating the Synthesis of Tetradec-1-yn-3-ol: A Comparative Guide to Cost-Effective Methodologies
For researchers and professionals in drug development and chemical synthesis, the efficient and economical production of key intermediates is paramount. Tetradec-1-yn-3-ol, a long-chain secondary acetylenic alcohol, serves as a valuable building block in the synthesis of various complex organic molecules. This guide provides a comparative analysis of prominent synthetic routes to this compound, with a focus on cost-effectiveness, supported by experimental data and detailed protocols.
At a Glance: Comparison of Synthesis Methods
| Method | Key Reagents | Typical Yield | Reaction Conditions | Key Advantages | Potential Disadvantages |
| Method A: Grignard Reaction | Undecanal, Ethynylmagnesium bromide, THF | ~85-95% | Anhydrous, inert atmosphere, -78°C to rt | High yield, well-established, commercially available reagents | Requires stringent anhydrous conditions, potential for side reactions |
| Method B: Lithium Acetylide Addition | Undecanal, Lithium acetylide-ethylenediamine complex, DMSO | ~70-85% | Anhydrous, inert atmosphere, rt | Commercially available acetylide source, good yields | Hygroscopic nature of the acetylide complex requires careful handling |
In-Depth Analysis of Synthetic Pathways
The synthesis of this compound predominantly relies on the nucleophilic addition of an acetylide anion to the carbonyl carbon of undecanal. The two most common and effective methods employ either a Grignard reagent or a pre-formed lithium acetylide complex.
Method A: The Grignard Reaction Approach
The reaction of undecanal with ethynylmagnesium bromide is a classic and highly effective method for the preparation of this compound. This organometallic reagent acts as a potent nucleophile, readily attacking the electrophilic carbonyl carbon of the aldehyde.
Workflow for Grignard Synthesis of this compound
Caption: Workflow for the Grignard-based synthesis of this compound.
Experimental Protocol for Method A:
A solution of undecanal (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78°C under an inert atmosphere. A solution of ethynylmagnesium bromide (1.2 eq) in THF is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
Method B: The Lithium Acetylide Addition
An alternative, and also effective, route involves the use of a pre-formed lithium acetylide complex, typically stabilized with ethylenediamine. This reagent offers the advantage of being a commercially available solid, which can simplify handling compared to the in-situ generation or titration of Grignard reagents.
Experimental Protocol for Method B:
To a stirred solution of lithium acetylide-ethylenediamine complex (1.5 eq) in anhydrous dimethyl sulfoxide (DMSO) under an inert atmosphere, a solution of undecanal (1.0 eq) in DMSO is added dropwise at room temperature. The reaction mixture is stirred for 24 hours. The reaction is then cautiously quenched with water and the mixture is extracted with diethyl ether. The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is purified by column chromatography on silica gel to yield this compound.
Cost-Effectiveness Considerations
The primary drivers of cost in these syntheses are the starting materials, solvents, and purification requirements.
-
Starting Materials: Undecanal is a relatively inexpensive starting material. The cost of the acetylide source is a key differentiator. Ethynylmagnesium bromide, typically sold as a solution in THF, and the solid lithium acetylide-ethylenediamine complex have comparable costs per mole of acetylide. However, bulk purchasing and supplier negotiations can significantly impact this variable.
-
Solvents: The use of anhydrous THF in the Grignard reaction can contribute significantly to the overall cost, especially considering the need for stringent drying procedures. DMSO, used in the lithium acetylide method, is also a cost factor, though often used in smaller volumes.
-
Purification: Both methods require chromatographic purification to obtain high-purity this compound. The cost of silica gel and solvents for chromatography is a shared expense. The higher yielding Grignard reaction may offer a slight advantage in terms of the amount of material processed per unit of time and resources.
Conclusion
Both the Grignard reaction and the lithium acetylide addition are viable and high-yielding methods for the synthesis of this compound. The choice between the two will likely depend on the specific laboratory setup, the scale of the reaction, and the availability and cost of the acetylide source. For large-scale synthesis, the Grignard reaction, despite its requirement for strict anhydrous conditions, may be slightly more cost-effective due to its typically higher yields and the potential for in-house preparation of the Grignard reagent. For smaller-scale laboratory preparations, the convenience of using the solid lithium acetylide-ethylenediamine complex might outweigh the slight difference in yield. Researchers should carefully evaluate the costs of reagents and solvents from their specific suppliers to make the most economically sound decision for their synthetic needs.
Safety Operating Guide
Safe Disposal of Tetradec-1-yn-3-ol: A Procedural Guide
For Immediate Reference: Treat Tetradec-1-yn-3-ol as a flammable and hazardous chemical waste product. Adherence to proper disposal protocols is critical for laboratory safety and environmental protection.
This guide provides comprehensive, step-by-step procedures for the safe disposal of this compound, designed for researchers, scientists, and professionals in drug development. The following protocols are based on general best practices for the disposal of flammable alcohol-based chemical waste.
I. Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound for disposal, ensure the following personal protective equipment is worn to minimize exposure and ensure safety:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear nitrile or butyl gloves.
-
Body Protection: A fully-buttoned lab coat is required.
All handling and preparation for disposal should be conducted within a certified laboratory chemical fume hood to prevent the inhalation of vapors.
II. Waste Collection and Storage
Proper collection and storage are the first steps in the safe disposal of chemical waste.
-
Container Selection: Use a designated and compatible waste container suitable for flammable liquids. Ensure the container is in good condition with a secure, leak-proof cap.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Attach a completed dangerous waste label as soon as the first drop of waste is added.[1]
-
Segregation: It is crucial to segregate this compound waste from incompatible materials to prevent dangerous chemical reactions.[2] Store the waste container away from:
-
Oxidizing agents
-
Reducing agents
-
Acids
-
Alkalis[1]
-
-
Storage Location: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[2] The storage area should be away from direct sunlight, heat, sparks, and open flames.[1]
III. Disposal Procedure
Disposal of this compound must be handled by a licensed hazardous waste management company. Do not dispose of this chemical down the drain or in regular trash.[2][3]
-
Arrange for Pickup: Once the waste container is full or no longer in use, complete a chemical collection request form as per your institution's guidelines.
-
Professional Disposal: The designated hazardous waste is to be collected by a professional waste management service that can handle and dispose of flammable chemical waste in accordance with all federal, state, and local regulations.[4][5]
IV. Spill Management
In the event of a spill, follow these procedures:
| Spill Size | Procedure |
| Small Spill | If the spill can be cleaned up in 10 minutes or less by trained personnel, absorb the material with an inert, dry absorbent (e.g., vermiculite, sand).[1] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[1] |
| Large Spill | In the case of a large spill outside of a fume hood, immediately evacuate the area, secure it to prevent entry, and contact your institution's Environmental Health and Safety (EHS) office or emergency services.[1] |
V. Decontamination
-
Empty Containers: To be considered non-hazardous, empty containers must be triple-rinsed with a suitable solvent.[5] The rinsate must be collected and disposed of as hazardous waste. After rinsing and air-drying in a fume hood, deface the original label before disposal or recycling.[5]
-
Contaminated Materials: Any materials, such as gloves or absorbent pads, that come into contact with this compound should be disposed of as hazardous waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Comprehensive Safety and Handling Guide for Tetradec-1-yn-3-ol
Disclaimer: No specific Safety Data Sheet (SDS) for Tetradec-1-yn-3-ol was publicly available at the time of this writing. The following safety recommendations are based on the known hazards of structurally similar compounds, such as n-tetradecane and 1-tetradecene. Researchers should handle this compound with caution and treat it as a potentially hazardous substance. The information provided here is for guidance purposes only and should be supplemented by a thorough risk assessment before any handling or experimentation.
Essential Safety and Logistical Information
This guide provides crucial safety protocols and logistical plans for the handling and disposal of this compound, designed for researchers, scientists, and professionals in drug development. Given the absence of specific data, a conservative approach to personal protective equipment (PPE) and handling procedures is recommended.
Potential Hazards
Based on analogous compounds, this compound may present the following hazards:
-
Aspiration Hazard: May be fatal if swallowed and enters airways.[1][2]
-
Skin Irritation: Repeated exposure may cause skin dryness or cracking.[1][2]
-
Eye Irritation: May cause eye irritation.
-
Respiratory Irritation: Inhalation of vapors or mists may irritate the respiratory tract.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE for various tasks involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Preparation and Weighing | Chemical safety goggles or face shield | Nitrile or neoprene gloves | Lab coat | Use in a well-ventilated area or fume hood. |
| Conducting Reactions | Chemical safety goggles and face shield | Nitrile or neoprene gloves | Chemical-resistant lab coat or apron | Work within a certified chemical fume hood. |
| Sample Transfer | Chemical safety goggles | Nitrile or neoprene gloves | Lab coat | Use in a well-ventilated area. |
| Waste Disposal | Chemical safety goggles | Heavy-duty nitrile or neoprene gloves | Chemical-resistant lab coat or apron | Use in a well-ventilated area. |
Operational Plan: Safe Handling Protocol
A systematic approach to handling this compound is critical to prevent accidents and ensure the well-being of laboratory personnel.
1. Pre-Experiment Preparation:
- Conduct a thorough risk assessment for the planned experiment.
- Ensure all necessary PPE is available and in good condition.
- Verify that the chemical fume hood is functioning correctly.
- Locate the nearest eyewash station and safety shower.
2. Handling the Compound:
- Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
- Wear the appropriate PPE as outlined in the table above.
- Avoid direct contact with skin, eyes, and clothing.
- Use compatible lab equipment (glassware, spatulas) to handle the chemical.
- Keep containers tightly closed when not in use to prevent the release of vapors.
3. In Case of a Spill:
- Evacuate the immediate area.
- Alert a supervisor and other personnel.
- If the spill is small and you are trained to handle it:
- Wear appropriate PPE, including respiratory protection if necessary.
- Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
- Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
- For large spills, evacuate the area and contact the institution's emergency response team.
4. First Aid Measures:
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.[1][2]
- Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[1][2]
- Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2]
- Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1][2]
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and comply with regulations.
1. Waste Segregation:
- Designate a specific, labeled waste container for this compound and any materials contaminated with it.
- Do not mix this waste with other chemical waste streams unless compatibility is confirmed.
2. Waste Collection:
- Collect all unused this compound and contaminated materials (e.g., gloves, absorbent pads, glassware) in the designated waste container.
- Ensure the waste container is properly sealed and stored in a secondary containment tray in a well-ventilated, designated waste storage area.
3. Labeling:
- Clearly label the waste container with "Hazardous Waste," the chemical name ("this compound"), and any other required institutional information.
4. Disposal:
- Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office.
- Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow and Safety Relationships
The following diagrams illustrate the logical flow of safe handling procedures and the relationship between experimental stages and required safety measures.
Caption: Workflow for the safe handling of this compound.
Caption: Relationship between hazards and control measures.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
